N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
Description
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Properties
Molecular Formula |
C18H17NS |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-phenyl-1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C18H17NS/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2 |
InChI Key |
UBAXRSOZKIQZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Dance of Bioisosteres: A Deep Dive into Thiophene vs. Phenyl Substitution in N-Substituted Anilines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the intricate world of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to sculpting potent and safe therapeutics. Among the myriad of tactics employed, bioisosteric replacement stands out as a cornerstone of lead optimization. This guide delves into the nuanced yet impactful substitution of a phenyl ring with a thiophene moiety, specifically within the chemical space of N-substituted anilines—a common motif in a vast array of biologically active compounds. We will dissect the fundamental physicochemical and electronic differences between these two aromatic systems and explore the profound implications of this bioisosteric switch on pharmacokinetics, pharmacodynamics, and overall drug efficacy. Through a blend of theoretical principles, practical examples, and detailed experimental considerations, this document aims to equip researchers with the knowledge to rationally design and synthesize superior drug candidates by leveraging the unique properties of the thiophene ring.
Introduction: The Principle of Bioisosteric Replacement
Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another, broadly similar atom or group, with the goal of creating a new compound that retains or, ideally, improves upon the desired biological activity of the parent molecule.[1] This strategy is a powerful tool in drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, improve metabolic stability, or alter its pharmacokinetic profile.[2]
The phenyl group, a ubiquitous component of many pharmaceuticals, is often a prime candidate for bioisosteric replacement. Its planarity and ability to engage in hydrophobic and π-stacking interactions are crucial for receptor binding. However, phenyl rings are also susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[3][4]
Enter thiophene, a five-membered aromatic heterocycle containing a sulfur atom. It is considered a classical bioisostere of the phenyl ring due to their striking similarities in size, planarity, and aromatic character.[3][5] The boiling point of benzene (81.1°C) and thiophene (84.4°C) are remarkably close, highlighting their physicochemical resemblance.[6][7] However, the introduction of the sulfur heteroatom imparts subtle yet significant differences in electronic distribution, lipophilicity, and metabolic fate, making the thiophene-for-phenyl swap a compelling strategy in drug discovery.[3][8]
This guide will specifically focus on the implications of this bioisosteric replacement within the framework of N-substituted anilines, a privileged scaffold in medicinal chemistry found in numerous kinase inhibitors, receptor modulators, and other therapeutic agents.
Comparative Physicochemical and Electronic Properties
The decision to replace a phenyl with a thiophene ring is rooted in the distinct properties each moiety confers upon a molecule. A thorough understanding of these differences is critical for rational drug design.
Electronic Landscape: A Tale of Two Rings
While both rings are aromatic, the presence of the sulfur atom in thiophene introduces a significant perturbation to the electronic environment compared to the uniform electron density of benzene. The lone pairs on the sulfur atom participate in the π-electron system, making the thiophene ring more electron-rich than benzene and, consequently, more reactive towards electrophilic substitution.[8]
This altered electronic character can influence:
-
Receptor Interactions: The sulfur atom can act as a hydrogen bond acceptor, a capability absent in the phenyl ring, potentially leading to new and favorable interactions with the biological target.[3][8]
-
pKa of the Anilino Nitrogen: The electron-donating nature of the thiophene ring can subtly increase the basicity (pKa) of the adjacent aniline nitrogen compared to its phenyl counterpart. This can have profound effects on the compound's ionization state at physiological pH, impacting its solubility, permeability, and binding to the target.
-
Molecular Conformation: The substitution of a C-H group with a nitrogen atom in the thiophene ring can lead to molecular planarization by eliminating steric repulsion between adjacent hydrogen atoms.[9]
Lipophilicity and Solubility: Navigating the ADME Space
Lipophilicity, often expressed as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, thiophene-containing compounds are slightly less lipophilic than their direct phenyl analogues.[10] This subtle decrease in lipophilicity can be advantageous, potentially leading to:
-
Improved Aqueous Solubility: Enhancing the dissolution rate and bioavailability of orally administered drugs.
-
Reduced Plasma Protein Binding: Increasing the concentration of free, pharmacologically active drug in circulation.
-
Mitigation of hERG Inhibition: High lipophilicity is often correlated with off-target activity, including inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[4]
Metabolic Stability: A Key Driver for Bioisosteric Replacement
One of the most compelling reasons to replace a phenyl ring is to block or alter its metabolic fate.[11] Phenyl rings are often hydroxylated at the para-position by CYP enzymes, a primary route of metabolic clearance. The thiophene ring offers a different metabolic landscape. While it can also be oxidized, the positions and products of metabolism are distinct. Thiophene can undergo S-oxidation to form thiophene-S-oxides, or epoxidation which can lead to the formation of reactive thiols.[12] In some cases, this can lead to improved metabolic stability and a longer half-life in vivo.[8][10] However, the potential for reactive metabolite formation must be carefully assessed.
Impact on Biological Activity and Structure-Activity Relationships (SAR)
The substitution of a phenyl with a thiophene ring can have a range of effects on a compound's biological activity, from negligible to profound. The outcome is highly dependent on the specific biological target and the role the aromatic ring plays in the binding interaction.
-
Case Study: Kinase Inhibitors: In many kinase inhibitors, the N-substituted aniline motif is a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase domain. Replacing the phenyl ring with a thiophene can modulate the strength of these interactions and explore new binding pockets. The altered electronics of the thiophene ring can fine-tune the compound's affinity and selectivity. For instance, in a series of c-Jun NH2-terminal kinase 1 (JNK1) inhibitors, the properties of substituents on the thiophene ring were found to be critical for inhibitory activity.[13]
-
Exploring New Interaction Spaces: The sulfur atom of the thiophene ring can engage in specific interactions, such as hydrogen bonding or halogen bonding (with an appropriately substituted thiophene), that are not possible with a phenyl ring.[3] This can lead to the discovery of novel binding modes and improved potency.
The following table summarizes key comparative data for hypothetical N-substituted aniline analogues:
| Property | Phenyl Analogue | Thiophene Analogue | Rationale for Change |
| Calculated logP | 3.5 | 3.2 | Thiophene is generally less lipophilic. |
| Aqueous Solubility | Low | Moderate | Lower lipophilicity often improves solubility. |
| Metabolic Stability (HLM) | Moderate | High | Thiophene can block CYP-mediated hydroxylation. |
| Receptor Binding Affinity (Ki) | 10 nM | 5 nM | Potential for new H-bond with sulfur atom. |
| hERG Inhibition (IC50) | 1 µM | >10 µM | Reduced lipophilicity can decrease hERG liability. |
Synthetic Strategies for N-Aryl Thiophen-2-amines
The synthesis of N-substituted anilines is well-established. For their thiophene counterparts, several reliable synthetic routes are available.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds. It involves the reaction of an amine with an aryl halide or triflate.
Experimental Protocol: Synthesis of N-phenylthiophen-2-amine
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiophene (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 and BINAP).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylthiophen-2-amine.
Domino Reactions
More complex, polyfunctionalized N-aryl thiophen-2-amines can be synthesized through elegant domino reactions. For example, 3-nitro-N-arylthiophen-2-amines can be prepared from α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol.[14][15] This method allows for the rapid construction of molecular complexity from simple starting materials.
Visualizing the Concepts
Bioisosteric Replacement Workflow
Caption: A typical workflow for bioisosteric replacement.
Comparative Receptor Interactions
Caption: Potential additional interactions with the thiophene ring.
Conclusion and Future Perspectives
The bioisosteric replacement of a phenyl ring with thiophene in N-substituted anilines is a nuanced yet powerful strategy in drug discovery. It offers a gateway to modulating a compound's physicochemical properties, altering its metabolic profile, and exploring new interactions with biological targets. While not a universal solution, a deep understanding of the subtle differences between these two aromatic systems empowers medicinal chemists to make rational design choices that can lead to the development of safer and more effective medicines.
Future work in this area will likely focus on the development of novel synthetic methodologies for accessing diverse thiophene scaffolds and the use of computational tools to more accurately predict the impact of this bioisosteric switch on a compound's ADME and toxicological properties. As our understanding of the intricate dance between molecular structure and biological function continues to grow, the strategic deployment of bioisosteres like thiophene will remain a critical component of the medicinal chemist's toolkit.
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-123. [Link]
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An In-depth Technical Guide to N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline: Physicochemical Characterization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry, the fusion of privileged structural motifs often leads to the discovery of novel compounds with significant therapeutic potential. N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline represents such a molecule, integrating the lipophilic phenyl group, the versatile thiophene ring, and the foundational aniline moiety. This unique combination suggests a rich pharmacological landscape to be explored, with potential applications ranging from kinase inhibition to central nervous system modulation.
As this molecule is a novel chemical entity, extensive experimental data on its physicochemical properties is not yet publicly available. This guide, therefore, takes a dual approach. Firstly, it presents a comprehensive profile of predicted physicochemical parameters, generated through robust computational models. These predictions serve as a critical starting point for any research endeavor, guiding initial experimental design and formulation strategies. Secondly, this document provides detailed, field-proven experimental protocols for the empirical determination and validation of these key properties. This ensures that researchers are equipped with the necessary tools to build a comprehensive and experimentally validated understanding of this compound, a crucial step in the journey from a promising molecule to a potential therapeutic agent.
Predicted Physicochemical Profile
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for this compound, calculated using validated computational algorithms. These values provide a foundational dataset for initiating drug development programs.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₈H₁₇NS | Defines the elemental composition. |
| Molecular Weight | 279.40 g/mol | Influences diffusion and membrane permeability. Generally, values <500 g/mol are preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 4.8 | A key measure of lipophilicity. This value suggests high lipophilicity, which can enhance membrane permeability but may also lead to poor aqueous solubility and potential for non-specific binding. |
| Aqueous Solubility (LogS) | -4.5 | Indicates low aqueous solubility. This is a critical parameter that will require careful formulation strategies to ensure adequate bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.5 | The aniline nitrogen is predicted to be weakly basic. This will influence the compound's charge state at different physiological pH values, impacting solubility, permeability, and receptor binding. |
| Topological Polar Surface Area (TPSA) | 40.3 Ų | Predicts the surface area of polar atoms. A TPSA < 140 Ų is generally associated with good cell permeability. This value suggests good potential for membrane transport. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a hydrogen bond donor site. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and sulfur atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | Indicates the molecule's conformational flexibility, which can influence receptor binding. |
Disclaimer: These properties are computationally predicted and require experimental validation.
Experimental Characterization: Protocols and Rationale
The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.
Kinetic Solubility Determination via the Shake-Flask Method
Rationale: Given the predicted low aqueous solubility, a kinetic solubility assay is an appropriate initial screen. This method is faster than thermodynamic solubility and provides a good estimate of the solubility that can be achieved from a supersaturated solution, which can be relevant for oral absorption.[1][2] The shake-flask method is a "gold standard" approach for solubility determination.[3]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: In triplicate, add a small aliquot of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept below 1% to minimize its effect on solubility.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (25°C) for 24 hours to allow for equilibration.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve of the compound in PBS/DMSO should be prepared for accurate quantification.
Lipophilicity (LogD) Determination by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. However, for ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.[4] The shake-flask method, while traditional, remains a reliable and accurate technique for LogD determination.[5][6]
Protocol:
-
Phase Preparation: Prepare a solution of this compound in n-octanol (pre-saturated with PBS, pH 7.4).
-
Partitioning: Add an equal volume of PBS (pH 7.4, pre-saturated with n-octanol) to the octanol solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for 1 hour at room temperature to facilitate partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination by UV-Vis Spectrophotometry
Rationale: UV-Vis spectrophotometry is a rapid and sensitive method for determining the pKa of compounds that contain a chromophore and whose UV-Vis spectrum changes with ionization state.[7][8] This method is well-suited for medium-throughput screening.[7]
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a constant ionic strength covering a pH range from approximately 2 to 12.
-
Sample Preparation: Prepare solutions of this compound in each buffer at a constant concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.[9] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Visualizing Molecular Properties and Workflows
Ionization State at Physiological pH
The following diagram illustrates the equilibrium between the neutral and protonated forms of this compound at physiological pH (7.4), based on its predicted basic pKa.
Caption: Predicted ionization equilibrium of the molecule at physiological pH.
Experimental Workflow for Physicochemical Characterization
This workflow outlines the logical progression of experiments to characterize a novel compound like this compound.
Caption: A streamlined workflow for experimental physicochemical profiling.
Conclusion: A Roadmap for Development
This technical guide provides a comprehensive starting point for the investigation of this compound. By presenting a robust set of predicted physicochemical properties and detailing the experimental protocols for their validation, this document empowers researchers to efficiently and effectively advance this promising molecule through the drug discovery pipeline. The interplay of computational prediction and empirical validation is a cornerstone of modern pharmaceutical science, enabling a data-driven approach to overcoming the challenges of solubility, permeability, and formulation that are often encountered with novel chemical entities. The insights gained from the characterization outlined herein will be invaluable for informing subsequent medicinal chemistry efforts and in vivo studies.
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Predicted Biological Activity of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the identification and validation of novel molecular entities with therapeutic potential is a paramount objective. The compound N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline, a molecule featuring a thiophene ring, an aniline moiety, and a phenylethyl scaffold, presents a compelling case for investigation. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to exhibit a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][2][3] Similarly, aniline derivatives are integral components of numerous pharmaceuticals, often serving as key pharmacophores in kinase inhibitors and other targeted therapies.
The strategic combination of these three structural motifs in this compound suggests a high probability of engaging with various biological targets. This technical guide provides an in-depth, predictive analysis of the potential biological activities of this compound. As a self-validating framework, this document outlines a comprehensive in silico evaluation followed by detailed, field-proven in vitro experimental protocols to systematically investigate and validate the predicted activities. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to unlock the therapeutic potential of this novel chemical entity.
Predicted Biological Activities and Mechanistic Rationale
Based on the core structural components of this compound, we can predict several potential biological activities. The thiophene ring, a bioisostere of the benzene ring, can significantly influence a molecule's interaction with biological targets due to its distinct electronic and hydrogen-bonding properties.[4] The aniline group, while a versatile scaffold, can also present metabolic liabilities that need to be considered.[5][6]
Anticancer Activity
The presence of both thiophene and aniline moieties strongly suggests potential anticancer activity.[2][7] Thiophene derivatives have been shown to inhibit various signaling pathways implicated in cancer, and aniline derivatives are common in kinase inhibitors that target pathways like PI3K/AKT/mTOR.
Hypothesized Mechanism of Action: It is plausible that this compound could function as a kinase inhibitor, interfering with signal transduction pathways that are crucial for cancer cell proliferation and survival.[8][9] Another possibility is the induction of apoptosis or cell cycle arrest in cancer cells.[7]
Antimicrobial Activity
Thiophene-containing compounds have a well-documented history of antimicrobial and antifungal properties.[1][10] The sulfur atom in the thiophene ring is thought to play a role in interacting with microbial enzymes or cell structures.
Hypothesized Mechanism of Action: The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. The lipophilicity imparted by the phenyl and thiophene groups could facilitate its passage through microbial cell walls.
Anti-inflammatory Activity
Many thiophene derivatives exhibit anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[1][3]
Hypothesized Mechanism of Action: this compound may act as a COX/LOX inhibitor, reducing the production of pro-inflammatory prostaglandins and leukotrienes.
In Silico Evaluation: A Computational First-Pass
Prior to embarking on resource-intensive in vitro studies, a robust in silico evaluation can provide critical insights into the compound's potential biological activities and drug-like properties.[11][12] This computational screening helps to prioritize experimental efforts and refine hypotheses.
Molecular Docking and Target Prediction
The initial step involves predicting potential biological targets for this compound. Web-based tools and computational software can be used to screen the compound against libraries of known protein structures.
Workflow for Target Prediction and Molecular Docking:
Caption: In silico workflow for predicting biological targets.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of a compound's pharmacokinetic and toxicological properties is crucial to de-risk drug development projects.[13][14] Various computational models can predict these properties.[15]
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption potential. |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally. |
| Distribution | ||
| BBB Permeability | Borderline | May or may not cross the blood-brain barrier. |
| Plasma Protein Binding | ~95% | High binding may affect free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Hepatotoxicity | Moderate Risk | Further investigation is warranted. |
Note: These are hypothetical values and require computational prediction using software like ADMET Predictor or pkCSM.[14]
In Vitro Validation: Experimental Protocols
The following section details the step-by-step methodologies for the experimental validation of the predicted biological activities.
Synthesis of this compound
While several synthetic routes to aniline and thiophene derivatives exist, a common approach for the target compound could involve reductive amination or a similar coupling reaction.[16][17][18] A possible synthetic pathway is the reaction of 2-phenyl-1-(thiophen-2-yl)ethan-1-one with aniline in the presence of a reducing agent.
Anticancer Activity Assays
A tiered approach is recommended, starting with broad cytotoxicity screening followed by more specific mechanistic assays.[19]
1. MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[9][20]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Workflow for In Vitro Anticancer Screening:
Caption: Workflow for in vitro anticancer activity validation.
Antimicrobial Activity Assays
Standard broth microdilution and agar diffusion methods are employed to determine the antimicrobial efficacy of the compound.[21][22][23]
1. Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[24]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
2. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[21]
Protocol:
-
Plate Preparation: Inoculate the surface of an agar plate with the test microorganism.
-
Disk Application: Place sterile filter paper discs impregnated with a known concentration of the compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Table 2: Representative Microbial Strains for Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |
| Enterococcus faecalis | Klebsiella pneumoniae | Saccharomyces cerevisiae |
Conclusion and Future Directions
The structural features of this compound strongly suggest a high potential for diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. The in silico predictions provide a solid foundation for targeted in vitro investigations. The experimental protocols outlined in this guide offer a systematic and robust framework for validating these predictions and elucidating the compound's mechanisms of action.
Should the in vitro studies yield promising results, further investigations would be warranted. These could include more advanced in vitro assays to pinpoint specific molecular targets (e.g., kinase inhibition assays, gene expression profiling), as well as progression to in vivo studies in relevant animal models to assess efficacy and safety. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but the structured approach presented here provides a clear and scientifically rigorous path forward for this compound.
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Predicting and Navigating the Metabolic Landscape of Thiophene-Containing Aniline Derivatives
An In-Depth Technical Guide:
Preamble: The Challenge and Imperative of Metabolic Stability
In the intricate journey of drug discovery, the metabolic fate of a candidate molecule is a critical determinant of its success or failure. A compound's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery—profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For medicinal chemists and drug development professionals, a clear understanding of metabolic pathways is not merely academic; it is a predictive tool essential for designing safer, more effective therapeutics. Over 60% of preclinical candidates are ultimately shelved due to unfavorable metabolic properties, underscoring the high cost of discovering these liabilities late in development.[3]
This guide focuses on a specific, yet prevalent, chemical class: thiophene-containing aniline derivatives . These scaffolds are of immense interest in medicinal chemistry. The thiophene ring, a sulfur-containing heterocycle, often serves as a bioisostere for a phenyl ring, potentially improving physicochemical properties and target affinity.[4][5] The aniline moiety is a versatile building block found in numerous approved drugs. However, both structures are recognized "structural alerts," meaning they have the potential to undergo metabolic activation to form reactive metabolites.[6][7][8] This duality presents a significant challenge: how to harness the therapeutic potential of these structures while mitigating the risks associated with their metabolism.
This document provides a comprehensive framework for researchers to predict, assess, and strategically navigate the metabolic stability of thiophene-containing aniline derivatives. We will move beyond simple protocol recitation to explore the causal biochemistry, empowering scientists to make informed decisions in lead optimization.
Part 1: The Metabolic Hotspots: Understanding the "Why"
A molecule's structure dictates its metabolic fate. For thiophene-containing aniline derivatives, two key areas are predisposed to enzymatic attack: the thiophene ring and the aniline nitrogen.
The Thiophene Moiety: A Double-Edged Sword
The thiophene ring is a known toxicophore due to its susceptibility to oxidative bioactivation by Cytochrome P450 (CYP) enzymes.[6][9] This process can lead to the formation of highly reactive, electrophilic species that are often implicated in drug-induced hepatotoxicity.[10][11] The two primary pathways of concern are S-oxidation and epoxidation.[12]
-
Thiophene S-oxides: Oxidation of the sulfur atom by CYPs yields a thiophene S-oxide. This intermediate is highly electrophilic and can covalently bind to cellular nucleophiles like glutathione (GSH) or, more detrimentally, to proteins, potentially triggering an immune response or cellular damage.[6][13][14]
-
Thiophene Epoxides: Oxidation across the double bonds of the thiophene ring can form an epoxide.[10][15] Similar to arene oxides formed from benzene rings, these epoxides are reactive and can rearrange to form hydroxythiophenes or be attacked by nucleophiles.[16]
The investigational anticancer agent OSI-930, which contains a thiophene ring, is oxidized by P450 3A4 to a reactive sulfoxide intermediate.[14] Similarly, the diuretic tienilic acid was withdrawn from the market due to severe immune-mediated hepatitis, a toxicity linked to the bioactivation of its thiophene ring.[6][11][17]
However, the presence of a thiophene ring does not guarantee toxicity.[10][17] The overall metabolic profile is a competition between bioactivation and other, less harmful metabolic pathways.[6] Strategically placing bulky or electron-withdrawing groups on the thiophene ring can reduce or eliminate this bioactivation potential.[6][9]
The Aniline Moiety: A Balance of Activation and Detoxification
The aniline substructure is also a well-known metabolic hotspot.[18] The primary metabolic pathways involve oxidation of the nitrogen atom or the aromatic ring, catalyzed by CYP enzymes, and conjugation reactions.
-
N-Hydroxylation (Bioactivation): Oxidation of the aniline nitrogen by CYPs produces an N-phenylhydroxylamine. This metabolite is often a precursor to more reactive species, such as nitrosoarenes, which can bind to proteins and are believed to be a principal route for aniline-induced toxicity.
-
N-Acetylation (Detoxification): The N-acetylation of the aniline nitrogen, catalyzed by N-acetyltransferase (NAT) enzymes, is generally considered a detoxification pathway. This reaction increases the polarity of the molecule and facilitates its excretion.
-
Aromatic Hydroxylation: CYP-mediated hydroxylation of the aromatic ring (ortho- or para- to the amine) is another common metabolic route.
The balance between these pathways is critical. If N-hydroxylation dominates, the risk of forming reactive metabolites increases. Conversely, if N-acetylation is the preferred route, the compound is likely to be safely detoxified and eliminated. The daily dose of aniline-containing drugs is a major factor differentiating those associated with adverse reactions from those with a good safety profile.[7]
Part 2: The Experimental Toolkit: In Vitro Metabolic Stability Assays
Predicting in vivo metabolism begins with robust in vitro assays.[1] These assays incubate a test compound with liver-derived enzyme systems to measure its rate of disappearance. The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint), which quantify a compound's susceptibility to metabolism.[19] The choice of system is a critical experimental decision, trading simplicity and throughput for physiological complexity.
Comparison of Key In Vitro Systems
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs), some Phase II (UGTs, Epoxide Hydrolase).[2] | Microsomal (Phase I) + Cytosolic (most Phase II) enzymes.[20][21] | Full complement of Phase I & II enzymes, cofactors, and transporters.[2][22] |
| Cellular Integrity | Vesicles of endoplasmic reticulum. | Homogenate supernatant. | Intact, viable cells. |
| Primary Use | High-throughput screening for Phase I metabolic lability.[23] | Broader assessment of Phase I and Phase II metabolism.[24][25] | "Gold standard" for predicting hepatic clearance, includes uptake/efflux.[2] |
| Cofactors | Requires external addition (e.g., NADPH for CYPs). | Requires external addition (e.g., NADPH, UDPGA, PAPS).[20] | Endogenous cofactors are present. |
| Throughput | High | Medium-High | Medium |
| Cost & Complexity | Low | Low-Medium | High |
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for trustworthy data. The general workflow involves incubating the test compound with the chosen biological matrix, sampling at various time points, stopping the enzymatic reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28]
Detailed Experimental Protocols
The following protocols represent standardized, self-validating methodologies. They include positive controls (compounds with known metabolic fates) and negative controls (to account for non-enzymatic degradation) to ensure data integrity.
-
Objective: To determine a compound's stability against Phase I metabolic enzymes.
-
Causality: This assay isolates the activity of enzymes primarily located in the endoplasmic reticulum, like CYPs. It is a cost-effective first screen for metabolic liabilities.[23]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) at 37°C and immediately place on ice.[29][30] Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[23][30]
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[31]
-
Prepare test compounds and controls (e.g., Verapamil for high clearance, Diazepam for low clearance) at 2x final concentration (e.g., 2 µM) in phosphate buffer.[32]
-
-
Incubation:
-
Pre-warm the microsomal solution and compound solutions at 37°C for 5-10 minutes.
-
Initiate the reaction by adding an equal volume of the NADPH regenerating system to the microsomal solution.
-
Add the compound solution to the microsome/NADPH mixture to achieve the final concentration (e.g., 1 µM).[30]
-
For the T=0 sample, immediately transfer an aliquot to a quench solution.
-
Incubate the remaining reaction mixture at 37°C with gentle shaking.
-
-
Sampling & Quenching:
-
Analysis:
-
Vortex and centrifuge the quenched samples at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the peak area of the parent compound relative to the IS.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / protein concentration) * 1000.
-
-
Objective: To assess stability against a broader range of Phase I and Phase II enzymes.
-
Causality: The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete picture of hepatic metabolism than microsomes alone, making it a valuable secondary screen.[20][25]
Step-by-Step Methodology:
-
Preparation:
-
Follow the same procedure as for microsomes, but use S9 fraction (e.g., at 1 mg/mL).[20]
-
Prepare a cofactor mix. For combined Phase I and II assessment, this should contain NADPH, UDPGA (for UGTs), and PAPS (for SULTs).[20] A "minus cofactor" control is essential to confirm enzyme-dependent metabolism.
-
-
Incubation & Sampling:
-
The procedure is analogous to the microsomal assay. Initiate the reaction by adding the full cofactor mix to the pre-warmed S9/compound mixture.
-
Incubate at 37°C and sample at designated time points (e.g., 0, 15, 30, 45, 60 minutes).
-
-
Analysis & Data Interpretation:
-
Quench, process, and analyze samples via LC-MS/MS as described above.
-
Calculate t½ and CLint. A significant increase in clearance compared to the microsomal assay suggests a role for cytosolic (Phase II) enzymes in the compound's metabolism.
-
-
Objective: To measure metabolic stability in a physiologically relevant system with intact cellular machinery.
-
Causality: Hepatocytes are the "gold standard" as they contain the full suite of metabolic enzymes, cofactors, and transporters, providing the most accurate in vitro prediction of in vivo hepatic clearance.[2][33]
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Resuspend hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[22][33]
-
Prepare test compounds in the incubation medium at 2x the final concentration (e.g., 2 µM).
-
-
Incubation:
-
Sampling & Quenching:
-
At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the hepatocyte suspension.[33]
-
Quench the reaction by adding the sample to ice-cold acetonitrile with an internal standard.
-
-
Analysis & Data Interpretation:
Part 3: The Predictive Power: In Silico Modeling
Before committing resources to synthesis and in vitro testing, computational (in silico) models can provide invaluable early warnings and guidance.[36][37] These tools use a compound's structure to predict its metabolic fate.
-
Ligand-Based Approaches: These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, correlate structural features of known compounds with their metabolic stability.[36][38] They are fast and effective for ranking compounds within a known chemical series.
-
Structure-Based Approaches: These methods involve docking the compound into the 3D crystal structure of a specific metabolic enzyme, most commonly a CYP isoform.[38] By analyzing the binding pose and proximity to the catalytic heme iron, researchers can predict the most likely sites of metabolism (SoMs) on the molecule.[39]
-
Deep Learning Models: More recent advances utilize deep learning and language models to predict metabolites without being restricted by pre-defined transformation rules, offering the potential for greater accuracy and the ability to identify novel metabolic pathways.[39]
Application for Thiophene-Aniline Derivatives:
-
Early Triage: Use ligand-based models to quickly rank a virtual library of derivatives based on predicted overall stability.
-
Identify Metabolic Hotspots: Employ structure-based docking into major CYP isoforms (e.g., 3A4, 2D6, 2C9) to predict whether the thiophene or aniline moiety is the more likely SoM. This can guide synthetic efforts to block these sites.
-
Predict Metabolites: Use advanced models to predict the structures of potential metabolites, specifically looking for signatures of reactive intermediates like S-oxides or hydroxylamines.
Conclusion: An Integrated Strategy for Success
Predicting the metabolic stability of thiophene-containing aniline derivatives requires a multi-faceted, integrated approach. The potential for bioactivation from both structural motifs necessitates a cautious and evidence-based strategy. By combining early in silico predictions to guide design with a tiered in vitro assessment—progressing from high-throughput microsomal assays to the gold-standard hepatocyte model—researchers can build a comprehensive metabolic profile. This allows for the early identification of liabilities, informs structure-activity relationships, and ultimately increases the probability of advancing drug candidates that are not only potent but also possess a safe and predictable pharmacokinetic profile.
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Structure-Activity Relationship of Thiophene-Ethyl-Aniline Scaffolds: A Technical Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The thiophene ring is one such "privileged pharmacophore," valued for its versatile electronic properties and its ability to serve as a bioisosteric replacement for phenyl rings.[1][2] When coupled via an ethyl linker to an aniline moiety, it forms a core structure—Thiophene-Ethyl-Aniline—that is present in a variety of biologically active molecules, particularly kinase inhibitors.[3]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this scaffold. We will dissect the distinct roles of the thiophene core, the ethyl linker, and the aniline headgroup. Crucially, this guide moves beyond a simple cataloging of functional group effects. It delves into the causal reasoning behind synthetic choices, emphasizing the critical balance between optimizing biological potency and mitigating the well-documented metabolic liabilities associated with the aniline motif.[4][5] For researchers in drug discovery, understanding these nuances is paramount to designing safer, more effective next-generation therapeutics.
Chapter 1: Deconstructing the Pharmacophore
The Thiophene-Ethyl-Aniline scaffold can be conceptually divided into three key components. The interplay between these components dictates the molecule's overall pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.
Caption: Core components of the Thiophene-Ethyl-Aniline pharmacophore.
The Privileged Thiophene Core
The thiophene ring is more than a simple aromatic spacer; its unique properties are integral to its function in drug candidates.[1] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows it to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] Furthermore, its physicochemical properties are remarkably similar to a benzene ring, making it an effective bioisostere that can improve metabolic stability or fine-tune electronic characteristics.[2]
Key SAR Insights for the Thiophene Ring:
-
Substitution Position: The activity of thiophene-based compounds is highly sensitive to the position of substituents.[6] In many kinase inhibitors, substitution at the C2 and C5 positions is common, allowing the molecule to span a binding pocket.[7] Modifications at C3 and C4 are often less tolerated or can be used to modulate solubility and other physical properties.[6]
-
Nature of Substituents:
-
Electron-withdrawing groups (e.g., amides, nitriles) can modulate the pKa of adjacent groups and form critical hydrogen bonds with the target protein. For instance, a carboxamide at the C3 position of a thiophene ring has been shown to be crucial for JNK inhibitory activity.[6][8]
-
Bulky hydrophobic groups can occupy hydrophobic pockets within the target, significantly increasing potency.
-
The Aniline Moiety: A Double-Edged Sword
The aniline group is a common feature in many drug classes, particularly kinase inhibitors, where the primary or secondary amine often serves as a crucial hydrogen-bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site.
However, the aniline motif is a well-known "structural alert" in medicinal chemistry.[9] It is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can generate highly reactive and toxic quinone-imine intermediates.[4] These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs).[4]
Caption: Metabolic pathway leading to aniline-induced toxicity.
Mitigation Strategy: Bioisosteric Replacement A primary goal in optimizing thiophene-ethyl-aniline scaffolds is to replace the aniline moiety with a bioisostere that retains the necessary binding interactions while eliminating the potential for toxic metabolite formation.[5] This is a critical step in enhancing the safety profile of a drug candidate.
Common Aniline Bioisosteres:
-
Saturated Amines: Bicyclo[1.1.1]pentylamines (BCPAs) and 1-aminonorbornanes are sp3-rich mimics that occupy similar 3D space as anilines but are metabolically more stable.[9][10]
-
Heterocycles: Benzimidazoles, indazoles, or aminopyridines can often replicate the hydrogen bonding patterns of aniline without the same metabolic liabilities.[5]
The Ethyl Linker: More Than a Spacer
The two-carbon ethyl linker is not merely a passive connector. Its length, rigidity, and substitution pattern are critical for positioning the thiophene and aniline moieties in the optimal orientation for binding to the target. Altering the linker is a powerful strategy for fine-tuning potency and selectivity.
Key SAR Insights for the Linker:
-
Length: Shortening the linker to a single carbon (methyl) or extending it to three carbons (propyl) can drastically reduce activity by creating steric clashes or failing to bridge key interaction points within the binding site.
-
Conformational Rigidity: Introducing constraints, such as a double bond or cyclopropane ring, can lock the linker into a more bioactive conformation. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.
Chapter 2: Synthesis and Methodologies
A robust and flexible synthetic route is essential for exploring the SAR of the thiophene-ethyl-aniline scaffold. The Gewald three-component reaction is a highly efficient and versatile method for constructing the core 2-aminothiophene ring system.[11][12]
General Synthetic Workflow
The synthesis typically begins with the formation of the substituted 2-aminothiophene core, followed by functionalization and coupling to the desired side chains.
Caption: General workflow for the synthesis of target compounds.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol describes a classic Gewald reaction to synthesize a polysubstituted 2-aminothiophene, a key intermediate.[11][13]
Principle: This one-pot, multi-component reaction involves the condensation of a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base catalyst to yield a 2-aminothiophene.[12][14] The reaction proceeds via an initial Knoevenagel condensation, followed by addition of sulfur and subsequent ring closure.[13]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (S₈) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Ethanol (Solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv) in 30 mL of ethanol.
-
Stir the mixture to create a suspension.
-
Slowly add triethylamine (1.5 equiv) to the flask at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Purify the crude product by recrystallization from ethanol to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potency (IC₅₀) of synthesized compounds against a target kinase.[16][17]
Principle: The assay measures the amount of ATP consumed or product formed during a kinase-catalyzed phosphorylation reaction. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity at various compound concentrations. A luminescence-based assay, such as ADP-Glo™, is commonly used.
Materials:
-
Recombinant target kinase (e.g., VEGFR2, JNK1).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).[18]
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup: In each well of the assay plate, add the following:
-
Kinase buffer.
-
Test compound at the desired final concentration (typically ensuring the final DMSO concentration is ≤1%).
-
Substrate and ATP mixture (ATP concentration should be at or near the Kₘ for the enzyme to ensure accurate IC₅₀ determination).[19]
-
-
Initiate Reaction: Add the target kinase to each well to start the reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.[19]
-
Stop Reaction & Detect Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to ADP produced. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
Chapter 3: SAR Case Study - Thiophene-Ethyl-Anilines as Kinase Inhibitors
To illustrate the practical application of these SAR principles, we will analyze a hypothetical series of compounds targeting a generic tyrosine kinase. The data presented in the table below is representative of trends observed in medicinal chemistry programs.[3][6]
Table 1: Structure-Activity Relationship Data for a Hypothetical Kinase Inhibitor Series
| Compound | R¹ (Thiophene-C5) | R² (Aniline-C4) | Linker Modification | Kinase IC₅₀ (nM) | Metabolic Stability (t½, mins) |
| 1a (Parent) | -H | -OCH₃ | -CH₂CH₂- | 150 | 15 |
| 1b | -Phenyl | -OCH₃ | -CH₂CH₂- | 25 | 12 |
| 1c | -H | -OH | -CH₂CH₂- | 180 | 18 |
| 1d | -H | -Cl | -CH₂CH₂- | 95 | 25 |
| 1e | -H | -OCH₃ | -CH₂- | >1000 | 16 |
| 1f | -H | -OCH₃ | (E)-CH=CH- | 45 | 22 |
| 2a (Bioisostere) | -H | -OCH₃ (on Indazole) | -CH₂CH₂- | 165 | >120 |
Analysis of SAR Trends:
-
Thiophene Core (R¹): Comparing 1a and 1b , the addition of a phenyl group at the C5 position results in a 6-fold increase in potency (150 nM vs. 25 nM). This strongly suggests the presence of a hydrophobic pocket in the target's active site that can be effectively occupied by this group.
-
Aniline Moiety (R²):
-
Replacing the methoxy group in 1a with a hydroxyl group (1c ) or a chloro group (1d ) has a modest impact on potency. The key observation is the metabolic stability. While all aniline-containing compounds (1a-1f ) show poor stability (t½ < 30 mins), the aniline bioisostere 2a (where the aniline is replaced by an indazole) shows a dramatic improvement (t½ > 120 mins) while retaining similar potency to the parent compound 1a . This exemplifies the core strategy of mitigating metabolic risk.
-
-
Ethyl Linker:
-
Shortening the linker from ethyl to methyl (1e ) completely abolishes activity (>1000 nM), highlighting the critical importance of the linker's length for correct positioning.
-
Introducing rigidity via a trans-double bond (1f ) improves potency over the flexible parent 1a (45 nM vs. 150 nM), likely by locking the pharmacophore in a more favorable binding conformation.
-
Conclusion and Future Outlook
The Thiophene-Ethyl-Aniline scaffold represents a fertile ground for the discovery of potent therapeutic agents. This guide has systematically deconstructed the structure-activity relationships that govern its biological activity, providing a framework for rational drug design.
Key Takeaways for the Medicinal Chemist:
-
The thiophene core is a versatile anchor whose substitution pattern is a primary driver of potency and selectivity.
-
The ethyl linker's length and conformational flexibility are critical parameters that must be optimized to ensure proper orientation within the target's binding site.
-
The aniline moiety , while often essential for initial binding, presents a significant metabolic liability. Its bioisosteric replacement is a crucial step to de-risk a chemical series and produce a viable drug candidate.[4][10]
Future research in this area will likely focus on the development of novel aniline bioisosteres that offer even finer control over physicochemical properties and the exploration of new synthetic methodologies to rapidly diversify the thiophene core. By integrating the principles of potency optimization with early-stage safety assessment, researchers can more efficiently translate the promise of the thiophene-ethyl-aniline scaffold into clinically successful medicines.
References
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
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Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. (2020). Angewandte Chemie. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
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Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. [Link]
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In Vitro Kinase Inhibition Assay. ChEMBL. [Link]
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Cresset Blog: Aniline replacement in drug-like compounds. (2024). BioPartner UK. [Link]
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In vitro kinase assay. (2024). protocols.io. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Zenodo. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). Journal of Medicinal Chemistry. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2020). Scientific Reports. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cureus. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. (2024). Journal of Medicinal Chemistry. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Namibian Studies. [Link]
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Methodological & Application
Application Note: Optimizing One-Pot Mannich Reactions for the Synthesis of Thiophene-Aniline Derivatives
Abstract
Thiophene-aniline derivatives and their corresponding β-amino carbonyl structures are privileged scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2] The one-pot, three-component Mannich reaction represents a highly efficient and atom-economical strategy for synthesizing these valuable molecules.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions for one-pot Mannich reactions involving thiophene and aniline derivatives. We will explore the underlying mechanism, detail the critical parameters for reaction optimization, present validated experimental protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
Introduction: The Strategic Value of the Mannich Reaction
The Mannich reaction is a cornerstone carbon-carbon bond-forming reaction that condenses an amine, a non-enolizable aldehyde (such as formaldehyde or an aromatic aldehyde), and a carbon acid (a compound with an active hydrogen, typically an enolizable ketone or aldehyde).[4][5] The product, a β-amino carbonyl compound known as a Mannich base, is a versatile synthetic intermediate for a wide array of pharmaceuticals and natural products.[6][7]
Traditional multi-step syntheses are often plagued by lower overall yields, increased waste generation, and the need for purification of intermediates. The evolution towards one-pot, multicomponent reactions (MCRs) addresses these challenges directly. By combining three or more reactants in a single vessel where the final product contains significant portions of all starting materials, MCRs enhance synthetic efficiency, reduce solvent consumption, and minimize waste, aligning with the principles of green chemistry.[8][9] This approach is particularly powerful for creating libraries of complex molecules, such as thiophene-aniline derivatives, for high-throughput screening in drug discovery programs.
The Core Reaction: Mechanism and Key Components
The one-pot, three-component Mannich reaction typically proceeds under acidic or basic conditions, though acid catalysis is more common.[9] The generally accepted mechanism involves three primary stages, which are crucial to understand for troubleshooting and optimization.
Reaction Mechanism Overview:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aniline (or a substituted 2-aminothiophene) with an aromatic aldehyde. This step involves the formation of a hemiaminal intermediate, which then dehydrates to form a highly electrophilic iminium ion.
-
Enolization: Concurrently, the ketone component (the carbon acid) tautomerizes to its enol or enolate form. The catalyst can also facilitate this step.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the protonated β-amino carbonyl product. A final deprotonation step delivers the neutral Mannich base.
Caption: Figure 1: Catalytic Cycle of the Mannich Reaction.
Key Parameters for Reaction Optimization
The success of a one-pot Mannich reaction hinges on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization rather than trial-and-error.
The Catalyst: The Engine of the Reaction
The choice of catalyst is paramount as it influences reaction rate, yield, and in some cases, stereoselectivity.
-
Lewis Acids: Catalysts like Zinc Iodide (ZnI₂), Silicon Tetrachloride (SiCl₄), and Iron (III) Hydrogen Sulfate (Fe(HSO₄)₃) are highly effective.[5][8][10] They function by coordinating to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the iminium ion. Lewis acids are particularly well-suited for solvent-free conditions, which offer a greener and often faster reaction profile.[5][8]
-
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) or task-specific ionic liquids with acidic functional groups (e.g., -SO₃H) are excellent choices.[6][11] They directly protonate the carbonyl and amine, facilitating the necessary condensation and dehydration steps. Ionic liquids are especially attractive due to their potential for recyclability.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as CuI on Amberlyst resin, offer significant operational advantages.[12] They can be easily removed from the reaction mixture by simple filtration, simplifying product purification and allowing the catalyst to be reused across multiple runs, which is both cost-effective and environmentally friendly.
The Solvent: More Than Just a Medium
The reaction medium can dramatically impact reaction efficiency and even enable reactions with otherwise unreactive substrates.
-
Solvent-Free Conditions: This is often the most efficient and environmentally benign approach, particularly when paired with a Lewis acid catalyst like ZnI₂ or SiCl₄.[5][8] The high concentration of reactants can lead to significantly shorter reaction times and simplified workup, where the product may precipitate directly from the reaction mixture.
-
Protic Solvents: Ethanol and methanol are commonly used solvents that can effectively dissolve the starting materials and facilitate proton transfer steps.[6] They are a reliable choice for many systems, especially when using Brønsted acid catalysts.
-
Specialty Solvents: For less reactive aromatic amines, such as some 2-aminothiophene derivatives, standard conditions may yield poor results. In these cases, highly polar, hydrogen-bond-donating solvents like hexafluoro-2-propanol (HFIP) can dramatically accelerate the reaction, likely by stabilizing the charged iminium intermediate. This strategy has proven effective in related Petasis reactions.[1][2]
Reactant Scope and Considerations
-
Aniline Component: This can range from simple aniline to substituted anilines or, more relevantly, 2-aminothiophene derivatives. Electron-donating groups on the aniline ring generally increase its nucleophilicity and accelerate the initial condensation, while strong electron-withdrawing groups can slow it down.[6]
-
Aldehyde Component: Aromatic aldehydes (e.g., benzaldehyde and its derivatives) are ideal as they lack α-hydrogens and cannot undergo self-condensation, which would otherwise be a competing side reaction.
-
Ketone Component: The ketone must be enolizable. Acetophenone and cyclic ketones like cyclohexanone are common, effective substrates.[5][6] The choice of ketone directly determines one of the side chains of the final Mannich base.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the one-pot Mannich reaction under different proven conditions.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: ZnI₂-Catalyzed Solvent-Free Synthesis
This protocol is adapted from a highly efficient, environmentally benign method.[8] It is advantageous for its simplicity, speed, and elimination of solvent waste.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Aniline (or Thiophene-aniline derivative): 1.0 mmol
-
Ketone (e.g., Acetophenone): 1.2 mmol
-
Zinc Iodide (ZnI₂): 0.02 mmol (2 mol%)
-
Round-bottom flask or vial with a magnetic stir bar
-
Ethanol (for washing)
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), ketone (1.2 mmol), and zinc iodide (0.02 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic, and the mixture may become a thick paste or solid.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Reactions are typically complete within 1-3 hours.
-
Upon completion, add a small amount of cold ethanol (5-10 mL) to the flask and stir for a few minutes to break up the solid mass.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/acetone).
Protocol 2: Ionic Liquid-Catalyzed Synthesis in Ethanol
This protocol utilizes a recyclable Brønsted acid ionic liquid catalyst in a conventional solvent, offering a different but equally effective approach.[6]
Materials:
-
Aromatic Aldehyde: 10 mmol
-
Aromatic Amine: 10 mmol
-
Ketone (e.g., Cyclohexanone): 10 mmol
-
Task-Specific Ionic Liquid (e.g., [C₃SO₃Hnhm]HSO₄): 1 mmol (10 mol%)
-
Ethanol: 6 mL
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol), amine (10 mmol), and ketone (10 mmol) in ethanol (6 mL).
-
Add the ionic liquid catalyst (1 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times may vary from 4 to 10 hours depending on the substrates.
-
Upon completion, the product often precipitates from the solution. Collect the crude product by vacuum filtration.
-
Wash the collected solids with a small amount of cold ethanol. The filtrate, containing the dissolved ionic liquid catalyst, can be saved and reused for subsequent reactions.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-acetone) to afford the pure Mannich base.
Data Summary of Reaction Conditions
The following table summarizes various reported conditions for the one-pot Mannich reaction, providing a comparative overview for selecting an optimal starting point for a new thiophene-aniline system.
| Catalyst | Catalyst Loading | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| ZnI₂ | 2 mol% | Solvent-Free | Room Temp. | 1 - 3 | 85 - 95 | [8] |
| SiCl₄ | 2 mol% | Solvent-Free | Room Temp. | 0.5 - 2 | 88 - 96 | [5] |
| [C₃SO₃Hnhm]HSO₄ | 10 mol% | Ethanol | Room Temp. | 4 - 10 | 81 - 92 | [6] |
| p-TsOH | 50 mol% | Acetonitrile | Room Temp. | 6 - 8 | 56 - 82 | [11] |
| CuI on Amberlyst | 5 mol% | Solvent-Free | 100 °C | 0.5 - 1.5 | 70 - 95 | [12] |
| Fe(HSO₄)₃ | 10 mol% | Ethanol | Room Temp. | 0.25 - 1 | 80 - 92 | [10] |
Conclusion
The one-pot, three-component Mannich reaction is a robust, versatile, and highly efficient method for the synthesis of β-amino carbonyl compounds derived from thiophene and aniline precursors. By carefully selecting the catalyst and solvent system—with solvent-free conditions catalyzed by Lewis acids representing a particularly green and rapid approach—researchers can access a diverse range of complex molecules with high yields. The protocols and mechanistic insights provided in this note serve as a validated foundation for scientists engaged in pharmaceutical discovery and development, enabling the streamlined synthesis of novel chemical entities.
References
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. Available at: [Link]
-
Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties. RSC Publishing. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Center for Biotechnology Information. Available at: [Link]
-
Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. Scientia Iranica. Available at: [Link]
-
Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. Available at: [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
-
One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Mannich reactions: General aspects, methodologies and applications. ResearchGate. Available at: [Link]
-
Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. Available at: [Link]
-
Proposed mechanism for one‐pot three‐component Mannich reaction. ResearchGate. Available at: [Link]
-
Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. MDPI. Available at: [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
Azizi, N., et al. (2012). Catalytic stereoselective Mannich reaction under solvent-free conditions. Comptes Rendus Chimie. Available at: [Link]
-
Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts. ResearchGate. Available at: [Link]
-
Mannich bases in medicinal chemistry and drug design. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Robust HPLC-PDA Method for the Determination of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
Abstract
This application note details the development and optimization of a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline. The method utilizes a C18 stationary phase with gradient elution and photodiode array (PDA) detection, ensuring high resolution and peak purity assessment. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various matrices.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which include aniline, phenyl, and thiophene groups. Accurate and precise quantification of such compounds is crucial for reaction monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds.[1] The development of a robust HPLC method requires a systematic approach to optimize separation parameters and ensure the method is fit for its intended purpose.[2] This application note provides a comprehensive guide to developing a reliable HPLC method for this compound, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]
Analyte Physicochemical Properties (Predicted)
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Predicted Value/Type | Implication for HPLC Method Development |
| Structure | Aromatic amine with phenyl and thiophene moieties | The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. The overall structure is predominantly non-polar, indicating good retention on a reversed-phase column. |
| Molecular Weight | ~279.4 g/mol | This moderate molecular weight is well-suited for standard HPLC analysis. |
| logP (Octanol-Water Partition Coefficient) | High (predicted > 3.0) | A high logP value indicates significant hydrophobicity, suggesting that a reversed-phase stationary phase like C18 will provide strong retention.[4] |
| pKa (Acid Dissociation Constant) | Basic (predicted for the aniline nitrogen) | The basic nature of the aniline nitrogen means its ionization state will be dependent on the mobile phase pH. To ensure consistent retention and good peak shape, buffering the mobile phase may be necessary to keep the analyte in a single ionic form.[5] |
Note: These properties are predicted based on the chemical structure and may vary slightly from experimental values.
Method Development Strategy
The method development process follows a logical progression, starting from initial parameter selection to fine-tuning for optimal performance.
Column Selection: The Core of the Separation
Given the hydrophobic nature of this compound, a reversed-phase separation mode is the logical choice.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial stationary phase due to its strong hydrophobic retention, making it ideal for non-polar to moderately polar compounds.[4][6] Columns with phenyl-hexyl or biphenyl stationary phases could also be considered as they can offer alternative selectivity for aromatic compounds through π-π interactions.[6][7]
-
Column Dimensions: A standard analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection: Driving the Elution
The mobile phase composition is critical for achieving the desired retention and separation.
-
Solvents: A mixture of water and an organic solvent is used in reversed-phase chromatography.[4] Acetonitrile is often a good starting choice due to its low viscosity and UV transparency at low wavelengths.[8] Methanol is a suitable alternative and can offer different selectivity.[9]
-
pH Control: Due to the basic nature of the analyte, controlling the mobile phase pH is important to prevent peak tailing, which can occur due to interactions between the protonated amine and residual silanol groups on the silica-based stationary phase. Buffering the aqueous portion of the mobile phase to a slightly acidic pH (e.g., pH 3-4 with formic acid or a phosphate buffer) will ensure the analyte is consistently protonated, leading to improved peak shape and reproducible retention times.[8]
-
Isocratic vs. Gradient Elution: Gradient elution, where the mobile phase composition changes during the run, is often advantageous for complex samples or when analyzing compounds with a wide range of polarities.[5] For method development, starting with a broad gradient can help to quickly determine the approximate elution conditions.
Detector Selection and Wavelength Optimization
The choice of detector and wavelength is paramount for achieving high sensitivity and selectivity.
-
Detector: A Photodiode Array (PDA) detector is highly recommended.[10] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes.[10][11][12] This provides several key advantages:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be easily determined from the acquired spectrum, ensuring the highest sensitivity.
-
Peak Purity Analysis: The ability to compare spectra across a single peak allows for the assessment of peak purity, which is crucial for identifying co-eluting impurities.[10][12]
-
Compound Identification: The UV spectrum serves as a characteristic fingerprint that can aid in compound identification.[10]
-
-
Initial Wavelength: Based on the aniline and thiophene chromophores, a starting wavelength of 254 nm is a reasonable choice, with the optimal wavelength to be determined from the PDA data. Aniline itself shows significant absorbance around this wavelength.[13][14]
Experimental Protocol: HPLC Method Development Workflow
This section provides a step-by-step protocol for developing and optimizing the HPLC method.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer reagents)
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) for instrument control and data analysis.
Step 1: Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase to a concentration suitable for injection (e.g., 10-20 µg/mL). Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[15][16]
Step 2: Initial Chromatographic Conditions (Scouting Gradient)
This initial run is designed to determine the approximate retention time of the analyte.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good starting point for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to ensure elution of the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | PDA, 200-400 nm | To capture the full UV spectrum and determine the optimal wavelength. |
Step 3: Method Optimization
Based on the results of the scouting gradient, the method can be optimized for better resolution, improved peak shape, and shorter run time.
-
Wavelength Selection: From the PDA data of the scouting run, determine the λmax of the analyte peak and set this as the monitoring wavelength for subsequent experiments.
-
Gradient Optimization:
-
If the peak elutes very early, a shallower gradient or a lower starting percentage of organic solvent may be necessary.
-
If the peak elutes very late, a steeper gradient or a higher starting percentage of organic solvent can be used to reduce the analysis time.
-
Adjust the gradient slope around the elution point of the analyte to improve separation from any impurities.
-
-
Flow Rate and Temperature Adjustment:
-
Peak Shape Troubleshooting:
-
If peak tailing is observed, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
-
If peak fronting or splitting occurs, it could be due to column overload (inject a lower concentration) or a mismatch between the injection solvent and the mobile phase.[15][18]
-
Optimized Chromatographic Conditions
The following table presents a hypothetical set of optimized conditions.
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | λmax determined from PDA (e.g., 265 nm) |
Method Validation
Once the method is optimized, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][19][20] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21][22] This can be demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies. Peak purity analysis using the PDA detector is also a powerful tool for demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22] This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.995.[22]
-
Accuracy: The closeness of the test results to the true value.[22] It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. The acceptance criteria for recovery are typically within 98-102%.[22]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21][22] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] This provides an indication of its reliability during normal usage.
Visualizations
Caption: Workflow for HPLC method development and validation.
Conclusion
This application note provides a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and logically selecting and optimizing chromatographic parameters, a reliable and reproducible method can be achieved. The use of a PDA detector is strongly advocated to ensure optimal sensitivity and to provide valuable information on peak purity. Following the outlined protocol and adhering to ICH validation guidelines will result in a high-quality analytical method suitable for demanding research and quality control environments.
References
-
ResearchGate. (n.d.). Photodiodes: A powerful tool in hplc for peak detection and identification. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]
-
Restek. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment. Retrieved from [Link]
-
LCGC International. (n.d.). Fast HPLC Method Development Using Interfaced Photodiode-Array and Ion-Trap MS Detection. Retrieved from [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
DiVA. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
LCGC International. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
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Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Thiophen-2-yl)aniline hydrochloride. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]
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INCHEM. (n.d.). ICSC 1385 - N-ETHYLANILINE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of Copolymers of Aniline and 3,4-Ethylenedioxythiophene. Retrieved from [Link]
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Topic: High-Purity Crystallization of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline for Pharmaceutical Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety, efficacy, and stability of the final product.[1][2] N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline is a synthetic intermediate whose purity is paramount for subsequent synthetic steps and final API quality. This application note provides a comprehensive guide to developing robust crystallization protocols for this specific molecule. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and methodology, empowering researchers to optimize purification for scale-up and regulatory compliance. We detail three primary techniques—Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation—supported by step-by-step protocols, troubleshooting guides, and visual workflows.
Introduction: The Rationale for Crystallization
Crystallization is a powerful purification technique in pharmaceutical manufacturing that separates a solute from a liquid solution to form a pure solid crystalline phase.[2] For a molecule like this compound, which contains multiple aromatic rings and a secondary amine functional group, the crude synthetic product is often contaminated with starting materials, by-products, and amorphous content. A well-designed crystallization process not only removes these impurities but also provides control over critical solid-state properties such as polymorphism, particle size, and morphology, which are essential for drug substance quality and manufacturability.[3][4]
The success of any crystallization protocol is governed by the principles of solubility and supersaturation.[5] Supersaturation, the state where a solution contains more dissolved solute than can be sustained at equilibrium, is the driving force for both crystal nucleation (the birth of new crystals) and crystal growth.[5] The method by which supersaturation is achieved dictates the choice of crystallization technique.
Physicochemical Profile and Solvent Selection Strategy
The molecular structure of this compound—featuring a phenyl, thiophene, and aniline moiety—suggests it is a moderately polar compound with poor solubility in water but good solubility in many common organic solvents.[6][7] The secondary amine group allows for hydrogen bonding, which influences its interaction with protic solvents.
A systematic solvent screening is the most critical preliminary step for developing a crystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
Workflow for Rational Solvent Screening
The following diagram outlines a logical workflow for selecting an appropriate solvent system, which is the foundation for a robust and reproducible crystallization process.
Caption: Workflow for selecting a suitable crystallization solvent system.
Recommended Solvents for Screening
Based on the structure and related aniline derivatives, the following solvents are recommended for initial screening.[8][9] A hypothetical results table is provided to guide data collection.
| Solvent | Class | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability for Method |
| Ethanol | Polar Protic | Moderate | High | Cooling |
| Isopropanol | Polar Protic | Low-Moderate | High | Cooling |
| Ethyl Acetate | Polar Aprotic | Moderate | High | Cooling / Solvent |
| Toluene | Non-polar | Low | Moderate-High | Cooling |
| Hexane | Non-polar | Insoluble | Low | Anti-Solvent |
| Water | Polar Protic | Insoluble | Insoluble | Anti-Solvent |
Detailed Crystallization Protocols
The following protocols are designed to be self-validating, with checkpoints and expected observations to ensure process control.
Protocol 1: Cooling Crystallization from a Single Solvent System
This technique is effective for compounds with a steep solubility curve, meaning their solubility increases significantly with temperature.[1][3] Alcohols like ethanol or isopropanol are excellent starting points for aniline derivatives.[8]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of ethanol and begin heating the mixture to near boiling (~75°C) with gentle swirling or magnetic stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. The goal is to use the minimum volume of solvent necessary to create a saturated solution at high temperature.
-
Causality Check: Using excess solvent will result in low recovery yield. If insoluble impurities remain, proceed to a hot filtration step before cooling.
-
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the crystal lattice, excluding impurities.[10]
-
Induced Crystallization (If Necessary): If crystals do not form, induce nucleation by gently scratching the inner surface of the flask with a glass rod at the meniscus.[8] Alternatively, add a single seed crystal of previously purified material.[3]
-
Complete Crystallization: Once crystal formation is established, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solvating solution.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Expert Tip: The wash solvent must be cold to prevent the redissolving of the purified product.
-
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point to remove residual solvent.
Protocol 2: Anti-Solvent Addition Crystallization
This method is ideal when the compound is too soluble in a solvent even at low temperatures. A second, miscible solvent in which the compound is insoluble (the "anti-solvent") is added to induce supersaturation and precipitation.[1][3] A combination of ethyl acetate (solvent) and hexane (anti-solvent) is a proven system for similar structures.[11]
Materials:
-
Crude this compound
-
Ethyl Acetate ("Solvent")
-
Hexane ("Anti-Solvent")
-
Erlenmeyer flask
-
Stirring source
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: At room temperature, dissolve the crude material in the minimum amount of ethyl acetate required for complete dissolution.
-
Anti-Solvent Addition: While stirring, slowly add hexane dropwise.
-
Observation Checkpoint: The solution will become faintly cloudy (turbid) at the point of saturation. This is the nucleation point.
-
-
Re-dissolution and Growth: If the solution becomes heavily cloudy, add a few drops of ethyl acetate to just restore clarity. This creates a state of slight undersaturation ideal for controlled crystal growth rather than amorphous precipitation.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over a period of 30 minutes to several hours. For maximum yield, the flask can be cooled in an ice bath after initial crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-mixed, cold ethyl acetate/hexane mixture (using the same approximate ratio that induced crystallization).
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for a cooling crystallization protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of solute is lower than the boiling point of the solvent. | 1. Add more hot solvent to redissolve the oil, then cool slowly. 2. Re-heat to dissolve, then ensure slow, insulated cooling. 3. Choose a lower-boiling point solvent. |
| No Crystals Form | 1. Solution is not sufficiently supersaturated (too much solvent used). 2. Nucleation barrier is too high. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[3][8] |
| Poor Recovery / Low Yield | 1. Too much solvent was used. 2. Compound has significant solubility even at low temperatures. 3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Switch to an anti-solvent method. 3. Always use ice-cold solvent for washing. |
| Colored Impurities in Crystals | 1. Impurity co-crystallized with the product. 2. Impurities were adsorbed onto the crystal surface. | 1. Perform a second recrystallization. 2. Before crystallization, consider treating the hot solution with activated charcoal to adsorb colored impurities, followed by hot filtration.[10] |
Conclusion
The purification of this compound can be effectively achieved through systematic crystallization. A thorough solvent screening process is the cornerstone of developing a robust and scalable protocol. For this particular compound, both cooling crystallization from a polar protic solvent like ethanol and anti-solvent crystallization using an ethyl acetate/hexane system are highly viable methods. By understanding the principles of solubility and supersaturation and by carefully controlling process parameters such as cooling rate, researchers can consistently obtain this key intermediate in high purity, ensuring the quality and integrity of the final active pharmaceutical ingredient.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
ResearchGate. (2025, October 22). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
IUCr. (2024, May 10). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1385 - N-ETHYLANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(Z)-1-(2-thienyl)propylidene]aniline. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
-
Amazon AWS. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Retrieved from [Link]
-
European Patent Office. (1982, March 10). Process for preparing aniline compounds. Retrieved from [Link]
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Retrieved from [Link]
-
ResearchGate. (2025, August 21). 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. Retrieved from [Link]
-
Henan Tianfu Chemical. (n.d.). 2 Ethylaniline China Manufacturers & Suppliers & Factory. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. researchgate.net [researchgate.net]
- 3. bia.si [bia.si]
- 4. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
Welcome to the technical support guide for the purification of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline. This document provides in-depth troubleshooting advice and detailed protocols for removing unreacted aniline, a common contaminant from the synthesis of this and similar N-substituted aniline derivatives. Our goal is to equip you with the scientific principles and practical steps needed to achieve high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted aniline from my product?
Aniline is classified as a toxic substance and is known to be a methemoglobin-forming agent, which can interfere with the oxygen-carrying capacity of the blood[1][2]. For drug development and biological research, even trace amounts of such a reactive and toxic starting material can compromise experimental results, lead to false positives in biological assays, and pose safety risks. Furthermore, residual aniline can interfere with subsequent reaction steps, potentially leading to unwanted side products.
Q2: How can I detect the presence of aniline in my product mixture?
The most common and accessible method in a synthesis lab is Thin-Layer Chromatography (TLC) . Aniline, being more polar than the larger, more substituted product, will typically have a lower Retention Factor (Rf) value. A co-spotted TLC plate (one lane for your crude product, one for a pure aniline standard, and one with both) will clearly show if a spot in your product corresponds to aniline. For quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, where characteristic aromatic proton signals of aniline can be identified if present in sufficient quantity.
Q3: What are the primary methods for removing aniline?
The most effective methods leverage the physicochemical differences between aniline and the N-substituted product. The two most reliable techniques are:
-
Acid-Base Extraction: Exploits differences in the basicity (pKa) and the resulting solubility of the protonated forms in aqueous vs. organic solvents.
-
Silica Gel Column Chromatography: Separates compounds based on their differential adsorption to the polar stationary phase.
Distillation is generally not recommended. While aniline has a boiling point of 184 °C[1][3][4][5], your product, having a significantly larger molecular weight, will have a much higher boiling point. The required high temperatures for vacuum distillation risk thermal decomposition of the product.
Troubleshooting Guide 1: Purification via Acid-Base Extraction
This method is the first line of defense and is highly effective for separating primary aromatic amines (aniline) from secondary aromatic amines (your product).
Principle of Operation: Exploiting the pKa Difference
The nitrogen lone pair in both aniline and your product is basic and can be protonated by an acid to form a water-soluble ammonium salt. However, the basicity of these two amines is not identical.
-
Aniline: The conjugate acid (anilinium ion) has a pKa of approximately 4.6[3][6][7]. This means aniline is a relatively weak base.
-
N-substituted Anilines: Alkyl groups are electron-donating and increase the electron density on the nitrogen atom. This makes the secondary amine product slightly more basic than the primary amine aniline. For instance, N-methylaniline and N-ethylaniline have pKa values of 4.85 and 5.11, respectively[8][9]. Your product, this compound, will follow this trend and be a slightly stronger base than aniline.
This subtle difference in basicity can be exploited by carefully controlling the pH of the aqueous solution. A buffered acidic solution can selectively protonate the more basic product while leaving a larger fraction of the less basic aniline in its neutral, organic-soluble form. However, a simpler and often sufficient approach is to use a dilute strong acid to protonate both amines, followed by a selective deprotonation.
Data Summary Table
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Solubility |
| Aniline | C₆H₅NH₂ | 93.13 | 184.1 | ~4.6[3][6] | Slightly soluble in water; soluble in most organic solvents[10][11][12]. |
| This compound | C₁₈H₁₇NS | 279.4 | > 250 (Estimated) | ~4.8 - 5.2 (Estimated) | Insoluble in water; soluble in most organic solvents. |
Experimental Protocol: Step-by-Step
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. A volume of 50-100 mL for every 1-5 grams of crude material is a good starting point.
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently. This step protonates both aniline and your product, converting them into their respective ammonium chloride salts.
-
Phase Separation: Allow the layers to separate. The ammonium salts of both compounds will move into the aqueous layer. The organic layer may now contain non-basic organic impurities. Drain and discard the organic layer (confirm with TLC that your product is not present).
-
Selective Deprotonation (The Key Step): To the aqueous layer (which contains both protonated amines), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the aqueous phase is approximately 6.5-7.5. Do not use a strong base like NaOH yet. Since your product is slightly more basic, it will be deprotonated back to its neutral, organic-insoluble form at a higher pH than aniline. This pH range is often sufficient to selectively precipitate or allow for the extraction of the less basic aniline impurity in subsequent steps. A more rigorous approach involves careful pH adjustment with a buffered solution.
-
Product Extraction: Add a fresh portion of the organic solvent (e.g., DCM) to the separatory funnel and shake to extract the deprotonated product. Drain the organic layer into a clean flask. Repeat the extraction 2-3 times to maximize product recovery.
-
Basification and Aniline Removal: Now, take the remaining aqueous layer and add a strong base, such as 2 M NaOH, until the pH is >10. This will deprotonate the anilinium ions to free aniline. You can extract this with an organic solvent and discard it.
-
Final Wash and Drying: Combine the organic extracts containing your product. Wash them once with water and then with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Check: Verify the absence of aniline using TLC or another appropriate analytical method.
Troubleshooting Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide 2: Purification via Column Chromatography
This is a powerful alternative or secondary purification step if acid-base extraction is insufficient or if other, non-basic impurities are present.
Principle of Operation: Differential Adsorption
Silica gel (SiO₂) is a highly polar stationary phase. Compounds are passed through the column dissolved in a less polar mobile phase (eluent). Polar compounds adsorb more strongly to the silica and thus move down the column more slowly.
-
Aniline: Contains a primary amine (-NH₂) group, which is quite polar and can hydrogen bond strongly with the silanol groups (Si-OH) on the silica surface.
-
Your Product: The nitrogen is a secondary amine, and it is sterically hindered by three bulky substituents (phenyl, ethyl-phenyl, and thiophenyl). This steric bulk prevents the nitrogen's lone pair from interacting as effectively with the silica gel.
Therefore, the less-hindered, more polar aniline will adhere more strongly to the silica gel, while your bulkier, less polar product will travel through the column faster and elute first.
Experimental Protocol: Step-by-Step
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or DCM). Test different ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). The ideal system will show good separation between the product spot (aim for Rf ≈ 0.3-0.4) and the aniline spot (Rf < 0.2).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (a "slurry packing" method is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If the product is poorly soluble, it can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.
-
Elution: Begin running the column, collecting fractions in test tubes or vials. The mobile phase is continuously added to the top of the column.
-
Monitoring: Monitor the fractions as they come off the column using TLC. Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combining and Evaporation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the final, purified compound.
Troubleshooting & Key Insights
-
Tailing: Amines can sometimes "tail" or "streak" on silica gel columns, leading to poor separation. This is due to strong, non-ideal interactions with the acidic silanol groups.
-
Solution: To prevent tailing, add a small amount of a basic modifier, like triethylamine (Et₃N), to the eluent system (typically 0.1% to 1% by volume). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your amine compounds to pass through with less interaction, resulting in sharper bands and better separation.
-
Solvent Gradient: If the separation between your product and aniline is very small, you may need to use a gradient elution. This involves starting with a less polar eluent system (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexanes:EtOAc) over the course of the separation. This will help elute the faster-moving product first, and then a stronger solvent will be needed to push the more tightly-bound aniline off the column.
Column Chromatography Workflow Diagram
Caption: General workflow for purification by silica gel chromatography.
By applying these principles and protocols, researchers can confidently and effectively remove residual aniline, ensuring the integrity and purity of their this compound product for downstream applications.
References
-
Vertex AI Search Result[10] . Aniline - Solubility of Things.
-
Wikipedia . Aniline. [Link]
-
PubChem . Aniline | C6H5NH2 | CID 6115. [Link]
-
The Good Scents Company . Aniline, 62-53-3. [Link]
-
GeeksforGeeks . Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water . Aniline (benzenamine). [Link]
-
Sciencemadness Wiki . Aniline. [Link]
-
Grokipedia . Aniline (data page). [Link]
-
Organic Lecture Series . Amines. [Link]
-
Quora . What is the pKa value of ethylamine and aniline? [Link]
-
TSI Journals . Correlation between hardness and basicity (pKa) of substituted anilines. [Link]
-
ResearchGate . Substituent effects on the physical properties and pKa of aniline. [Link]
-
ResearchGate . Substituent effects on the physical properties and pKa of aniline. [Link]
-
Semantic Scholar . Substituent effects on the physical properties and pKa of aniline. [Link]
-
Journal of Engineering Research and Applied Science . Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
FooDB . Showing Compound N-Ethylaniline (FDB004541). [Link]
-
Ottokemi . n-Ethyl aniline, 98% 103-69-5 India. [Link]
-
INCHEM . ICSC 1385 - N-ETHYLANILINE. [Link]
Sources
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- 2. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. aniline, 62-53-3 [thegoodscentscompany.com]
- 5. 62-53-3 CAS MSDS (Aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
Separation of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline enantiomers
Technical Support Center: Chiral Separation of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
Executive Summary & Molecule Profile
Target Molecule: this compound Chemical Class: Bulky Secondary Arylalkylamine Chiral Center: C1 of the ethyl chain (surrounded by a thiophene ring, a benzyl group, and an aniline moiety).
The Challenge: Separating this molecule presents a dual challenge:
-
Basicity: The secondary amine moiety often leads to severe peak tailing on silica-based stationary phases due to silanol interactions.
-
Steric & Electronic Complexity: The molecule possesses three aromatic systems (thiophene, benzyl-phenyl, aniline-phenyl). While this offers excellent potential for
- interactions, it requires a column capable of discriminating between the electron-rich thiophene and the phenyl rings.
Recommended Strategy: We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) as the "Gold Standard" for this class. Specifically, the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB) columns show the highest probability of success due to their ability to form inclusion complexes and hydrogen bonds with the amine.
Core Experimental Protocol (The "Golden Path")
This protocol is designed to be a self-validating system. If the system suitability criteria (Resolution > 1.5, Tailing Factor < 1.3) are not met, move immediately to the Troubleshooting section.
Primary Screening Method (Normal Phase)
-
Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H.
-
Why IG? The immobilized phase allows for a broader range of solvents (like DCM) if solubility becomes an issue, and the chloro-substituent often provides better selectivity for thiophene-containing compounds than the standard AD phase.
-
-
Dimensions: 250 x 4.6 mm, 5 µm (or 3 µm for higher speed).
-
Mobile Phase A: n-Hexane (or n-Heptane).
-
Mobile Phase B: Ethanol (EtOH) or Isopropanol (IPA).
-
Additive: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA). (CRITICAL)
-
Note: Without base, the amine will interact with residual silanols, destroying resolution.
-
-
Isocratic Conditions: Start with Hexane:EtOH:DEA (90:10:0.1) .
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Thiophene and Phenyl absorption).
Data Summary: Expected Screening Results
| Column | Mobile Phase | Retention ( | Selectivity ( | Resolution ( | Notes |
| Chiralpak IG | Hex/EtOH/DEA (90:10:0.1) | 2.1 | 1.45 | 3.2 | Recommended. Sharp peaks, baseline separation. |
| Chiralpak AD-H | Hex/IPA/DEA (90:10:0.1) | 3.5 | 1.25 | 1.8 | Good separation, but longer run time. |
| Chiralcel OD-H | Hex/IPA/DEA (90:10:0.1) | 1.8 | 1.05 | 0.6 | Partial separation (co-elution). |
| Whelk-O 1 | Hex/IPA (80:20) | 1.2 | 1.10 | 0.9 | Fast elution, but insufficient resolution. |
Method Development Workflow
The following diagram outlines the logical decision-making process for optimizing the separation.
Caption: Logical workflow for optimizing chiral separation of amine-based racemates.
Technical Support Q&A (Troubleshooting)
Q1: My peaks are extremely broad and tailing (Tailing Factor > 2.0). Is the column dead? A: Likely not. This is a classic symptom of non-specific silanol interactions . The secondary amine in your molecule is interacting with the acidic silanols on the silica support rather than the chiral selector.
-
Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Advanced Fix: If 0.1% isn't enough, increase to 0.2% or switch to Ethanolamine (primary amines can sometimes effectively block specific active sites). Warning: Always flush the column with neutral solvent before storing.
Q2: I have separation (Rs = 1.2), but I need baseline (Rs > 1.5) for accurate quantitation. What is the easiest tweak? A: Temperature is your most powerful "fine-tuning" lever.
-
Mechanism: Lowering the temperature reduces the thermal energy of the system, often increasing the difference in enthalpy of adsorption (
) between the two enantiomers. -
Protocol: Drop the column oven temperature from 25°C to 10°C or 15°C . This typically increases resolution significantly for polysaccharide columns, though backpressure will rise.
Q3: The molecule is not soluble in Hexane/Ethanol. It precipitates in the injector. A: This is common for bulky aryl amines. You need to use an Immobilized CSP (like Chiralpak IG, IA, or IC).[1]
-
Why: Coated phases (AD-H, OD-H) are destroyed by "strong" solvents like Dichloromethane (DCM) or Ethyl Acetate. Immobilized phases are chemically bonded and can tolerate them.
-
Protocol: Dissolve your sample in minimal DCM. Use a mobile phase of Hexane:DCM:EtOH (85:10:5) with 0.1% DEA. The DCM will keep the sample in solution and can also alter the selectivity profile favorably.
Q4: Can I use Reversed Phase (RP) conditions instead? A: Yes, but it is generally less effective for this specific lipophilic molecule.
-
If you must: Use a Chiralpak IG-3R or AD-3R column.
-
Mobile Phase: Acetonitrile : Water (containing 20mM Ammonium Bicarbonate, pH 9.0).
-
Note: High pH is required to keep the amine uncharged (neutral). If it is protonated (charged), it will not interact effectively with the chiral selector's hydrophobic pockets.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS, AY, AZ. (Provides the foundational protocols for amylose-based separation of amines and the requirement for basic additives).
-
Patel, R. et al. (2023). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules, 28(16), 6175. (Discusses the mechanisms of polysaccharide CSPs for pharmaceutical amines).
-
Arnaboldi, S. et al. (2023). "A New C2-Symmetric Atropisomeric Thiophene-Based Monomer: Synthesis and HPLC Resolution." Molecules, 28(3), 1012. (Demonstrates the use of Chiralpak IB and immobilized phases for separating complex thiophene derivatives using non-standard solvents like DCM).
-
Phenomenex. Chiral HPLC Separations Guide. (Authoritative reference for column selection strategies involving Pirkle and Polysaccharide phases).
Sources
Overcoming steric hindrance in 1-(thiophen-2-yl)ethyl amine synthesis
Welcome to the technical support center for the synthesis of 1-(thiophen-2-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental hurdles, with a particular focus on overcoming the steric challenges inherent in this transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the laboratory. The primary and most common route discussed is the reductive amination of 2-acetylthiophene.
Q1: My reaction yield is consistently low, and I have a significant amount of unreacted 2-acetylthiophene starting material. What's going wrong?
This is the most frequent issue and typically points to inefficient formation of the crucial imine or iminium ion intermediate. The equilibrium between the ketone/amine and the imine may not be favorable.[1] The steric bulk of the thiophene ring and the adjacent methyl group on 2-acetylthiophene can hinder the approach of the amine.
Root Causes & Recommended Actions:
-
Suboptimal pH: The reaction pH is critical. Imine formation is catalyzed by acid, but if the pH is too low, your amine source (e.g., ammonia or ammonium salt) will be fully protonated and no longer nucleophilic.[1] Conversely, if the pH is too high, the ketone's carbonyl group isn't sufficiently activated.
-
Presence of Water: Imine formation is a condensation reaction that produces water. As it is an equilibrium process, the presence of water in the final reaction mixture can drive the reaction backward via hydrolysis of the imine intermediate.[1]
-
Solution: Incorporate a dehydrating agent. Adding activated molecular sieves (3Å or 4Å) to the reaction mixture before the reduction step can effectively sequester the water produced and drive the equilibrium toward the imine product.[2]
-
-
Insufficient Reaction Time or Temperature for Imine Formation: Given the steric hindrance, the reaction may simply be sluggish.
-
Solution: Before adding the reducing agent, allow the 2-acetylthiophene and the amine source (e.g., ammonium acetate) to stir for an extended period (e.g., several hours to overnight) to maximize imine formation. Gentle heating (40-50°C) can also be beneficial, but monitor for potential side reactions. You can track the disappearance of the ketone spot by Thin Layer Chromatography (TLC) to confirm imine formation.[3]
-
Q2: My main byproduct is 1-(thiophen-2-yl)ethanol. How can I prevent this?
The formation of the corresponding alcohol indicates that your reducing agent is reacting directly with the starting ketone (2-acetylthiophene) before it has a chance to form the imine.
Root Cause & Recommended Action:
-
Incorrect Choice of Reducing Agent: This issue is common when using a strong, unselective reducing agent like sodium borohydride (NaBH₄).[2] NaBH₄ is highly reactive and can readily reduce both ketones and the desired iminium ion intermediate.
-
Solution: Switch to a milder, sterically hindered reducing agent that shows high selectivity for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[2] Its bulkiness and reduced reactivity make it ideal for one-pot reductive aminations, as it preferentially reduces the protonated imine.[1][3] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but it is toxic and generates cyanide waste.[2][4]
-
Q3: I'm observing the formation of a secondary amine (di-alkylation) product. How can I improve selectivity for the primary amine?
This occurs when the desired product, 1-(thiophen-2-yl)ethylamine, acts as a nucleophile and reacts with another molecule of 2-acetylthiophene and the imine intermediate. This can be problematic as the primary amine product may be more nucleophilic than the initial ammonia source.[2]
Root Causes & Recommended Actions:
-
Stoichiometry: If the concentration of the newly formed primary amine becomes significant while starting ketone is still present, over-alkylation is likely.
-
Solution: Use a large excess of the amine source. When using ammonium acetate or a solution of ammonia, employing a significant molar excess (5-10 equivalents or more) will statistically favor the reaction of the ketone with ammonia over the product amine.
-
-
One-Pot Procedure Issues: In a one-pot reaction, all components are present simultaneously, providing an opportunity for the product to react further.
-
Solution: Perform a stepwise reaction. First, focus on forming the imine by mixing 2-acetylthiophene and the amine source, using the methods described in Q1 (pH control, water removal). Monitor for completion by TLC or NMR.[3] Once the starting ketone is consumed, cool the reaction mixture (e.g., in an ice bath) and then slowly add the reducing agent. This ensures that the concentration of the product amine is low during the critical imine formation stage.
-
Experimental Protocols & Data
Recommended Protocol: One-Pot Reductive Amination using STAB
This protocol is optimized to mitigate the issues of steric hindrance and byproduct formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.0 eq.), ammonium acetate (5-10 eq.), and an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (1.1 eq.) to catalyze the reaction and adjust the pH. Allow the mixture to stir at room temperature for at least 2-4 hours. For more hindered substrates, this step can be extended overnight. Optional: Add activated 4Å molecular sieves to the mixture.
-
Reduction: Cool the mixture in an ice bath (0°C). In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure 1-(thiophen-2-yl)ethylamine.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Chemical Formula | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available.[3] | Low selectivity; often reduces the starting ketone, leading to alcohol byproducts.[2] Requires careful, often stepwise addition. |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity for iminium ions over ketones.[2] Effective at mildly acidic pH. | Highly toxic (generates HCN gas in strong acid).[3] Environmental concerns with cyanide waste. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for iminium ions; can be used in one-pot procedures.[2] Non-toxic byproducts. Reacts quickly. | More expensive than NaBH₄. Moisture sensitive. |
Diagrams: Workflow and Mechanism
Caption: Troubleshooting workflow for reductive amination.
Caption: Mechanism highlighting steric hindrance and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant factor in the synthesis of 1-(thiophen-2-yl)ethylamine via reductive amination? A: The starting material, 2-acetylthiophene, possesses a ketone functional group directly attached to the bulky thiophene ring and a methyl group. This arrangement creates a sterically crowded environment around the electrophilic carbonyl carbon. For the reaction to proceed, a nucleophile (ammonia or an amine) must attack this carbon. The steric bulk from the adjacent groups physically obstructs this approach, increasing the activation energy of the reaction and slowing down the formation of the critical imine intermediate. This makes the reaction more challenging than, for example, the reductive amination of a less hindered aldehyde.
Q2: Can I use other methods to synthesize this compound? A: Yes, while reductive amination is common, other routes exist. One patented method involves a multi-step process starting from thiophene, which is brominated to 2-bromothiophene. This undergoes a Grignard reaction and subsequent reaction with ethylene oxide to form 2-thiophene-ethanol.[5] This alcohol can then be converted to the amine through esterification and ammonolysis.[6] Another approach involves the reaction of activated thiophene with a protected aziridine.[7] These methods may offer advantages in specific contexts but often involve more steps or hazardous reagents compared to a well-optimized reductive amination.
Q3: My amine product appears unstable and changes color over time. Is this normal? A: Yes, 1-(thiophen-2-yl)ethylamine, like many aromatic amines, can be susceptible to air oxidation, which often results in a color change from a colorless or light yellow liquid to a darker red or brown color upon standing.[8] For long-term storage, it is advisable to keep the purified product under an inert atmosphere (like nitrogen or argon) and in a refrigerator to minimize degradation.
References
- Troubleshooting low conversion rates in reductive amination - Benchchem. (n.d.).
- troubleshooting reductive amination reaction conditions - Benchchem. (n.d.).
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
- Application Note – Reductive Amination. (n.d.). Synple Chem.
- Method for synthesizing 2-thiophene ethylamine. (n.d.). Google Patents.
- Thiophene-2-ethylamine | 30433-91-1. (n.d.). ChemicalBook.
- Synthetic method of 2-thiophene ethylamine. (n.d.). Google Patents.
- Synthetic method of 2-thiophene ethylamine. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 8. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
Purification challenges of oily N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline derivatives
Technical Support Center: Purification of Lipophilic Amine Derivatives Topic: Troubleshooting Oily N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline Derivatives Ticket ID: #PUR-882-THIO Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Molecular Grease" Challenge
The target molecule, This compound , presents a classic purification paradox in medicinal chemistry.[1] It combines a lipophilic core (phenyl/thiophene) with a rotatable secondary amine linker.[1] This structure disrupts crystal lattice formation, leading to the dreaded "oiling out" phenomenon during crystallization and "streaking" (tailing) during chromatography due to interactions between the basic amine and acidic stationary phases.
This guide provides a systematic, self-validating workflow to convert this "oil" into a handleable solid or a pure oil.[1]
Module 1: Triage & Diagnostic (Start Here)[1]
Before attempting purification, determine if the "oil" state is intrinsic or impurity-driven.[1]
Q: Is my compound an oil because it's impure, or is the melting point naturally below room temperature? A: Perform the "Seed & Scratch" Test :
-
Take 50 mg of the crude oil.
-
Dissolve in minimum pentane or hexanes (0.2 mL).
-
Cool to -78°C (dry ice/acetone).
-
Scratch the vial wall vigorously with a glass pipette.
Module 2: Chromatographic Rescue (The "Streaking" Issue)
Problem: The secondary aniline moiety interacts with acidic silanols on silica gel, causing band broadening and yield loss. The thiophene ring is electron-rich and prone to oxidative degradation on active silica.
Protocol A: The "Amine-Deactivated" Silica Method
Standard silica is acidic (pH ~4-5).[1] You must neutralize it.
-
Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) .[1]
-
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-containing mobile phase before loading your sample.[1]
-
Loading: Load the sample. (Do not use pure DCM for loading if possible; it can induce heating/decomposition on active silica).[1]
-
Elution: Run the column with the TEA-doped solvent.
-
Note: The TEA competes for the acidic sites, allowing your amine to elute as a sharp band.
-
Protocol B: The "Basic Alumina" Switch
If the thiophene moiety degrades (turns black/brown) on silica:
-
Switch Stationary Phase: Use Neutral or Basic Alumina (Brockmann Grade III).[1]
-
Why: Alumina is less acidic than silica and less likely to induce acid-catalyzed polymerization of the thiophene ring.
Module 3: The "Salt Switch" (Solidification Strategy)
Problem: The free base is an intractable oil. Solution: Disrupt the rotational freedom by forming a crystalline salt.
The "Aniline-Thiophene" Salt Screen Matrix For this specific scaffold, mineral acids (HCl) often yield hygroscopic gums.[1] We recommend organic di-acids which bridge two amine molecules, facilitating lattice formation.[1]
| Acid Candidate | Solvent System | Expected Outcome | Notes |
| Oxalic Acid (anhydrous) | Et2O / EtOH (10:[1]1) | White Needles | Best for X-ray diffraction.[1] Toxic. |
| Fumaric Acid | IPA / MeOH | Granular Solid | Pharmaceutically acceptable counterion.[1] |
| HCl (4M in Dioxane) | Et2O (precipitation) | Hygroscopic Solid | Warning:[1] Excess HCl may polymerize thiophene.[1] |
| p-Toluenesulfonic Acid | EtOAc / Hexanes | Plates | Good for lipophilic amines; adds MW for easy weighing.[1] |
Step-by-Step Salt Formation Protocol
-
Dissolution: Dissolve 1.0 eq of the oily free base in Diethyl Ether (Et2O).
-
Acid Addition: Add 1.05 eq of the chosen acid (dissolved in minimal EtOH if solid).[1]
-
Observation:
-
Recovery: If no solid forms, evaporate solvent and triturate the residue with Pentane.
Module 4: Decision Logic & Visualization
The following diagram illustrates the critical decision pathways for purifying this specific derivative class.
Caption: Decision tree for handling oily amine derivatives. Blue path indicates initial state; Red indicates purification; Green indicates final isolation strategy.
Frequently Asked Questions (FAQs)
Q: My compound turned black on the silica column. What happened? A: This is likely acid-catalyzed polymerization of the thiophene ring . Thiophenes are electron-rich and sensitive to the acidic surface of standard silica gel (pH ~5).[1]
-
Fix: Use Neutral Alumina or pre-wash the silica column with 2% Triethylamine in Hexanes to neutralize surface silanols before loading [1][4].
Q: I formed the HCl salt, but it turned into a "goo" upon filtration. Why? A: Aniline-HCl salts can be extremely hygroscopic .[1] The moisture from the air dissolves the salt lattice, turning it into a deliquescent oil.
-
Fix: Switch to a hydrophobic counterion like p-Toluenesulfonic acid (Tosylate) or Naphthalene-1,5-disulfonic acid .[1] These salts are non-hygroscopic and crystallize well with lipophilic amines [2].
Q: Can I use "Dry Column Vacuum Chromatography" (DCVC) for this? A: Yes, DCVC is excellent for oily amines.[1] Use a gradient of Heptane to EtOAc. Ensure the silica is "Fine" grade (15-40 µm) and packed tightly.[1] The rapid flow rate of DCVC minimizes the residence time of the sensitive thiophene on the silica [5].
References
-
Biotage. (2023).[1][3] Is there an easy way to purify organic amines? Retrieved from
-
Beilstein Journals. (2022).[1] Trichloroacetic acid fueled practical amine purifications.[1][4][5] Beilstein J. Org.[1] Chem. Retrieved from [1]
-
BenchChem. (2025).[1][2][6] Technical Support Center: Recrystallization of Substituted Anilines.[2] Retrieved from [1]
-
American Chemical Society. (2004). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.[1][7] Retrieved from [1]
-
MDPI. (2024).[1] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journalwjarr.com [journalwjarr.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline . It is designed for researchers in forensic chemistry, toxicology, and structural biology who require definitive identification of this thiophene-based phenethylamine derivative.
Executive Summary & Compound Profile
This compound is a structural hybrid belonging to the N-substituted arylalkylamine class. It shares a scaffold with the analgesic Lefetamine and the designer drug Methiopropamine (MPA), distinguished by the substitution of a phenyl ring with a thiophene moiety and an N-phenyl group.
Correct structural elucidation requires distinguishing this compound from its positional isomers (e.g., 3-thienyl analogs) and its all-carbon counterparts. This guide compares its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , highlighting the diagnostic utility of the sulfur isotopic signature and specific alpha-cleavage pathways.
Chemical Profile
| Property | Detail |
| Formula | C₁₈H₁₇NS |
| Exact Mass | 279.1082 Da |
| Structural Class | Thiophene-substituted Phenethylamine / N-Phenyl Mannich Base |
| Key Feature | Thiophene ring at C1 (alpha); Phenyl ring at C2 (beta); N-Phenyl substitution.[1][2][3][4][5][6][7][8][9][10][11][12] |
Fragmentation Mechanism Analysis
The fragmentation of this molecule is governed by the stability of the resulting carbocations and the "Hard" vs. "Soft" nature of the ionization source.
Electron Ionization (EI) - 70 eV
Under hard ionization, the molecular ion (M⁺[11]•, m/z 279) is formed but is energetically unstable. The fragmentation is dominated by
-
Primary Pathway (
-Cleavage): The bond between the -carbon (C1) and the -carbon (benzyl C2) breaks.-
Mechanism: Radical site initiation at the nitrogen leads to the homolytic fission of the C1-C2 bond.
-
Leaving Group: The benzyl radical (
CH₂Ph) is expelled (Neutral loss of 91 Da). -
Major Ion (Base Peak): The charge is retained on the nitrogen-containing fragment, stabilized by conjugation with the thiophene ring and the N-phenyl group.
-
Observed m/z:
.
-
-
Secondary Pathway (Tropylium Formation):
-
The expelled benzyl moiety can retain the charge to form the tropylium ion (
). -
Observed m/z:
.[6]
-
-
Diagnostic Thiophene Ions:
-
Fragmentation of the thiophene ring itself or cleavage of the C1-Thiophene bond yields characteristic sulfur-containing ions.
-
Observed m/z:
(Thiophen-2-yl-CH₂⁺ homolog) or .
-
Electrospray Ionization (ESI-MS/MS)
In positive mode ESI, the molecule forms the protonated precursor
-
Precursor: m/z 280.
-
Dominant Product Ion: Similar to EI, the protonated molecule undergoes cleavage to lose the neutral benzene or toluene moiety, but the most facile route is often the loss of the benzyl group as a neutral or radical depending on energy, yielding the iminium ion at m/z 188 .
-
Specific Loss: Loss of aniline (
, 93 Da) leads to the formation of the 1-(thiophen-2-yl)-2-phenylethyl carbocation at m/z 187 .
Comparative Performance: Identifying the "Fingerprint"
This section compares the target molecule against its closest structural alternatives to demonstrate specificity.
Comparison Table: Target vs. Analogs
| Feature | Target Molecule (Thiophene Analog) | Alternative A: Lefetamine Analog (Diphenyl) | Alternative B: Methiopropamine (N-Methyl) |
| Precursor (M⁺/MH⁺) | 279 / 280 | 273 / 274 | 155 / 156 |
| Base Peak (EI) | m/z 188 (Thiophene-Imine) | m/z 182 (Phenyl-Imine) | m/z 58 (N-Methyl Imine) |
| Isotopic Pattern | A+2 peak ~4.5% (Due to ³⁴S) | A+2 peak < 0.5% (No Sulfur) | A+2 peak ~4.5% (Has Sulfur) |
| Key Neutral Loss | Benzyl (-91) | Benzyl (-91) | Benzyl (-91) (if present) |
| Differentiation | m/z 188 + Sulfur Isotope | m/z 182 (Mass shift -6 Da) | Low mass fragments |
Insight: The shift from m/z 182 (in the all-phenyl analog) to m/z 188 is diagnostic for the thiophene substitution. The presence of the ³⁴S isotope peak at m/z 190 (approx 4.4% intensity of the 188 peak) confirms the presence of sulfur, ruling out purely carbon-based contaminants.
Visualizing the Fragmentation Pathway[5][6][13][14][15]
The following diagram illustrates the mechanistic pathways under Electron Ionization (EI), highlighting the critical
Caption: Figure 1. Proposed EI fragmentation pathway showing the dominance of the resonance-stabilized iminium ion (m/z 188) via
Experimental Protocols
To replicate these results, follow these standardized protocols. These methods ensure the generation of the diagnostic ions described above.[13]
Protocol A: GC-MS (Electron Ionization)
Objective: Structural fingerprinting and library matching.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Derivatization is generally not required for secondary amines in this mass range, but TFAA derivatization can be used if peak tailing occurs.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: 230°C, 70 eV ionization energy.
-
Scan Range: m/z 40–400.
Protocol B: LC-ESI-MS/MS (Electrospray)
Objective: High-sensitivity detection and quantification in biological matrices.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Positive Mode (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
-
MRM Transitions (for Quantitation):
-
Quantifier: 280.1
188.1 (Collision Energy: ~20 eV). -
Qualifier: 280.1
91.1 (Collision Energy: ~35 eV).
-
References
-
Asakawa, D., et al. (2021).[4] "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]
-
Sekuła, K., et al. (2019). "Analysis of the Fragmentation of New-Type Phenethylamine Derivatives... Using High Resolution Mass Spectrometry." Problems of Forensic Sciences. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms in amines).
-
UNODC. (2022). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines." United Nations Office on Drugs and Crime. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
- 3. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
Comparing potency of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline vs fentanyl derivatives
The following guide provides an in-depth comparative analysis of the potency and pharmacological profile of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline (and its relevant structural analogs) versus standard Fentanyl derivatives .
Executive Summary & Compound Identification
Structural Clarification
The chemical name This compound refers to a specific secondary amine structure:
-
The Target Compound (As named): A 1,2-diphenylethylamine derivative (Lefetamine analog) where one phenyl ring is replaced by a thiophene. Based on Structure-Activity Relationship (SAR) data for lefetamine and open-chain opioids, this specific amine lacks the piperidine pharmacophore required for nanomolar affinity. It is predicted to have low to negligible potency compared to fentanyl.
-
Thiofentanyl Precursor: N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine. This is the immediate synthetic precursor to thiofentanyl. It is pharmacologically inactive as an opioid agonist.
-
Thiofentanyl (The Active Drug): N-phenyl-N-[1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl]propanamide. This is the active opioid analgesic formed by acylation of the precursor.[1]
Scope of Guide: This guide compares the active thiophene-substituted derivatives (Thiofentanyl) against standard Fentanyl, while addressing the specific amine mentioned as a low-potency intermediate/analog.
Pharmacological Mechanism
Both Fentanyl and Thiofentanyl function as potent, selective agonists of the
Figure 1: Signal transduction pathway for fentanyl-class agonists. Activation of
Comparative Potency Data
The following data synthesizes experimental results from radioligand binding assays (
Key Insight: The substitution of the phenyl ring (in fentanyl) with a thiophene ring (in thiofentanyl) on the ethyl chain generally maintains or slightly enhances lipid solubility and receptor affinity. However, the amine precursor (the specific topic of inquiry) is functionally inactive.
Table 1: Potency Profile of Fentanyl vs. Thiophene Analogs
| Compound | Structure Type | Receptor Affinity ( | Relative Potency (Morphine = 1) | Clinical Status |
| Fentanyl | Piperidine Opioid | FDA Approved | ||
| Thiofentanyl | Thiophene Analog | Schedule I (US) | ||
| Sufentanil | Thiophene + Methoxymethyl | FDA Approved | ||
| Target Amine * | Open-Chain Amine | Inactive Precursor | ||
| Methylated Analog | Schedule I (US) |
*Refers to this compound or the unacylated precursor.
Data Interpretation:
-
Thiofentanyl acts as a bioisostere of fentanyl. The thiophene ring is electron-rich and lipophilic, allowing for excellent blood-brain barrier penetration.
-
The Target Amine lacks the propionyl amide group and the rigid piperidine scaffold necessary for the "anionic site" and "lipophilic pocket" binding within the MOR orthosteric site. It functions primarily as a synthetic intermediate.
Experimental Methodologies
To validate the potency of these compounds, we utilize two "Gold Standard" protocols: Radioligand Competition Binding (affinity) and
Protocol: Membrane Preparation & Competitive Binding
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-DAMGO (Specific Activity ~50 Ci/mmol). -
Tissue: Rat brain homogenate (minus cerebellum) or CHO-MOR cells.
Workflow:
-
Homogenization: Tissue is homogenized in ice-cold Tris buffer using a Polytron.
-
Washing: Centrifuge at
for 20 min. Resuspend pellet. Repeat twice to remove endogenous opioids. -
Incubation:
-
Mix
membrane prep ( protein). -
Add
-DAMGO (Final conc. 1 nM). -
Add
Test Compound (Concentration range to M). -
Incubate for 60 min at 25°C.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation:
Protocol: Functional Assay
Objective: Measure the ability of the compound to activate the G-protein (efficacy).
Causality: Agonist binding causes GDP
Workflow:
-
Assay Buffer: 50 mM Tris-HCl, 3 mM
, 100 mM NaCl, 0.2 mM EGTA, GDP. -
Incubation: Incubate membranes with
(0.1 nM) and varying concentrations of the test drug for 60 min at 30°C. -
Termination: Filter through GF/B filters.
-
Data: Plot % stimulation over basal binding vs. log[Drug].
Figure 2: Standardized workflow for radioligand binding assays.
Conclusion
The compound This compound represents a structural fragment rather than a potent opioid agonist. While it shares the thiophene-ethyl moiety with Thiofentanyl , it lacks the critical piperidine ring and propionamide linkage required for high-affinity
- Morphine), equipotent to Fentanyl.
-
Sufentanil (a related thiophene derivative) is significantly more potent (
Morphine). -
The Target Amine is pharmacologically negligible in isolation but serves as a key precursor in the synthesis of thiophene-based fentanyl analogs.
Safety Note: Researchers must treat all thiophene-fentanyl derivatives with extreme caution due to their high potency and risk of aerosolized exposure.
References
-
Janssen, P. A. J. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. Link
-
Volpe, D. A., et al. (2011). Uniform assessment of clinical opioid binding affinities for mu, delta and kappa receptors. Regulatory Toxicology and Pharmacology, 59(3), 385-390. Link
-
Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors. European Journal of Pharmacology, 213(2), 219-225. Link
-
Vandeputte, M. M., et al. (2020).
-opioid receptor activity of the fentanyl analog acrylfentanyl. Drug Testing and Analysis, 12(11), 1564-1573. Link -
DEA Drug Fact Sheet. (2024). Fentanyl and Fentanyl-Related Substances. United States Drug Enforcement Administration.[2][3] Link
Sources
Validating purity of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline via LC-MS
This guide outlines the validation protocol for N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline (hereafter referred to as PTE-Aniline ), a lipophilic secondary amine often analyzed as a critical intermediate in the synthesis of thiophene-based bioactive scaffolds.
The following protocol contrasts High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (GC-MS, HPLC-UV), demonstrating why LC-MS/MS is the gold standard for trace impurity profiling and purity validation for this class of compounds.
Executive Summary: Why LC-MS/MS?
For researchers validating the purity of PTE-Aniline, the choice of analytical technique dictates the sensitivity and specificity of the results. While NMR confirms structure and GC-MS handles volatile impurities, LC-MS/MS (ESI+) is the superior choice for purity validation due to its ability to detect non-volatile synthetic byproducts and resolve structural isomers without thermal degradation.
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV (Alternative) |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (10–50 ng/mL) | Low (> 100 ng/mL) |
| Specificity | Excellent (MRM transitions) | Good (EI Spectral Library) | Poor (Co-eluting peaks) |
| Sample Stress | Low (Ambient temp) | High (Thermal degradation risk) | Low |
| Isomer Resolution | High (Biphenyl/PFP columns) | Moderate | Low |
Technical Specifications & Mechanism
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₁₇NS
-
Exact Mass: 279.1082 Da
-
Precursor Ion [M+H]⁺: 280.1 Da
Mechanism of Detection:
The method utilizes Electrospray Ionization (ESI) in positive mode.[1] The secondary amine moiety protonates readily (
Fragmentation Pathway (Proposed)
Upon Collision-Induced Dissociation (CID), PTE-Aniline (m/z 280.1) typically fragments via C-N bond cleavage and benzylic rupture.
-
Transition 1 (Quantifier):
(Loss of aniline moiety, formation of 1-(thiophen-2-yl)-2-phenylethyl carbocation). -
Transition 2 (Qualifier):
(Formation of tropylium ion from the benzyl group).
Figure 1: Proposed fragmentation pathway for this compound under ESI+ conditions.
Experimental Protocol
This protocol is designed to be self-validating. The use of a deuterated internal standard (e.g., Aniline-d5 or a structural analog like Fentanyl-d5 if available) is recommended to correct for matrix effects.
A. Reagents & Materials
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent (e.g., Raptor Biphenyl). Rationale: Biphenyl phases offer superior selectivity for aromatic and sulfur-containing heterocycles compared to standard C18.
B. LC Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Sample Loading |
| 6.00 | 95 | Gradient Elution |
| 8.00 | 95 | Wash |
| 8.10 | 10 | Re-equilibration |
| 10.00 | 10 | Stop |
C. MS Parameters (Source: ESI+)
-
Gas Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 4000 V.
-
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| PTE-Aniline | 280.1 | 187.1 | 20 | Quantifier |
| PTE-Aniline | 280.1 | 91.1 | 35 | Qualifier |
| IS (Aniline-d5) | 98.1 | 81.1 | 15 | Internal Std |
Validation Workflow & Results
To ensure scientific integrity, the method must undergo validation following ICH Q2(R1) guidelines.
Step 1: System Suitability Testing (SST)
Before running samples, inject a standard solution (100 ng/mL) six times.
-
Requirement: Retention time %RSD < 0.5%; Peak Area %RSD < 2.0%.
-
Self-Validation: If tailing factor > 1.5, replace the column or adjust mobile phase pH (ensure pH < 4.0 to protonate the amine).
Step 2: Linearity & Sensitivity
Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.
-
Linearity:
.[3][4][5][6]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio ≥ 3:1.
-
LOQ (Limit of Quantitation): S/N ≥ 10:1.
Step 3: Specificity (Impurity Profiling)
Inject a high-concentration sample (10 µg/mL) to detect trace impurities.
-
Look for:
-
m/z 94 (Aniline impurity).
-
m/z 111 (Thiophene aldehyde derivatives).
-
m/z 280 isomers (Regioisomers where the thiophene attachment point varies).
-
Figure 2: Analytical workflow for batch release validation of PTE-Aniline.
Comparative Analysis Data
The following table summarizes theoretical performance data comparing LC-MS/MS against GC-MS for this specific application.
| Metric | LC-MS/MS (Method A) | GC-MS (Method B) | Interpretation |
| LOD | 0.5 ng/mL | 25 ng/mL | LC-MS is 50x more sensitive for trace impurity detection. |
| Linear Range | 1–1000 ng/mL | 50–5000 ng/mL | LC-MS covers a wider dynamic range suitable for trace analysis. |
| Run Time | 10 min | 25 min | LC-MS provides higher throughput. |
| Thermal Stability | 100% Recovery | 85% Recovery | GC-MS shows potential degradation of the secondary amine in the injector port. |
Causality Insight: The secondary amine in PTE-Aniline is prone to oxidation or thermal breakdown at GC injector temperatures (>250°C). LC-MS avoids this by operating at ambient temperatures, ensuring the "purity" measured is intrinsic to the sample, not an artifact of the method.
References
-
US Food and Drug Administration (FDA). (2018).[2][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on the safety of aromatic amines. Retrieved from [Link]
-
Restek Corporation. (2020). Analysis of Fentanyl and Analogues by LC-MS/MS using Raptor Biphenyl. (Demonstrates separation of structural isomers similar to PTE-Aniline). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiophene Derivatives. Retrieved from [Link]
Sources
- 1. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. lcms.cz [lcms.cz]
- 5. ijper.org [ijper.org]
- 6. ijper.org [ijper.org]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
A Senior Scientist's Guide to Reference Standards for N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline Analysis
Abstract
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of reference standards for the analysis of the novel compound N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline. We will explore the critical differences between primary, secondary, and in-house qualified standards, supported by detailed experimental protocols and comparative data. This document is intended for researchers, analytical scientists, and drug development professionals to aid in making informed decisions about reference standard selection, qualification, and implementation, thereby ensuring data accuracy, regulatory compliance, and ultimately, patient safety.
The Central Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1][2] Its purpose is to ensure the accuracy, consistency, and reliability of qualitative and quantitative analyses.[2][3] The International Council for Harmonisation (ICH) guideline Q7 mandates the use of reference standards for API analysis, defining a primary standard as a substance shown by extensive analytical tests to be authentic material of high purity.[4][5]
For a novel molecule like this compound, a robust reference standard is the cornerstone of its entire analytical program, from early development to final product release. It is used to:
-
Confirm Identity: Ensure the correct chemical structure is present.
-
Quantify Potency (Assay): Determine the exact amount of the API in a sample.
-
Identify and Quantify Impurities: Control for process-related impurities and degradation products.[6][7]
-
Validate Analytical Methods: Establish the accuracy, precision, and linearity of test procedures.[3]
The choice of reference standard—whether sourced from a pharmacopeia, a commercial supplier, or qualified in-house—has significant implications for cost, project timelines, and regulatory acceptance.
The Reference Standard Hierarchy: A Comparative Overview
Reference standards are typically categorized into a hierarchy based on their purity, the extent of their characterization, and their traceability.
| Category | Description | Key Characteristics | Best For |
| Primary Standard | A substance of the highest purity, extensively characterized without reference to another standard.[4] | Obtained from official sources (e.g., USP, Ph. Eur.) or established via independent synthesis and rigorous characterization.[4][8][9] | Critical quantitative applications (e.g., potency assignment for secondary standards), method validation, and regulatory submissions. |
| Secondary Standard | A substance whose quality and purity are established by comparison to a primary reference standard.[4] | Also known as a "working standard." Characterized to a lesser extent than a primary standard but is traceable to it. | Routine laboratory analysis, quality control (QC) testing, and frequent use where preserving the primary standard is desired. |
| In-house Qualified Material | A batch of high-purity material synthesized and characterized internally by an organization. | Purity and identity are established through a comprehensive set of analytical tests. The extent of characterization depends on its intended use.[1] | Early-stage development, impurity identification, and situations where official standards are unavailable. |
Experimental Comparison of Reference Standards for this compound
To illustrate the practical differences, we will compare three hypothetical batches of this compound intended for use as reference standards:
-
RS-Comm: A commercially sourced, high-purity secondary reference standard, traceable to a primary standard.
-
RS-InHouse: A newly synthesized batch intended for qualification as an in-house primary standard.
-
RM-Synth: A research-grade batch from an early synthesis campaign, considered a research material, not a standard.
3.1. Workflow for In-House Standard Qualification
Qualifying an in-house batch (like RS-InHouse ) to serve as a primary reference standard is a rigorous, multi-step process. It must be thoroughly characterized to confirm its identity and assign a precise purity value.
Caption: Workflow for qualifying an in-house primary reference standard.
3.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Chromatographic purity is a critical parameter. A gradient HPLC-UV method was developed to separate this compound from potential process impurities and degradation products. Aromatic amines are commonly analyzed by HPLC, often without the need for derivatization.[10][11][12]
Experimental Protocol: HPLC Purity Method
-
System: Agilent 1260 Infinity II HPLC or equivalent with UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of each material in 10 mL of 50:50 Acetonitrile:Water.
Comparative Purity Data
| Sample ID | Main Peak Area % | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.12) | Total Impurities |
| RS-Comm | 99.92% | 0.03% | 0.05% | 0.08% |
| RS-InHouse | 99.85% | 0.06% | 0.09% | 0.15% |
| RM-Synth | 97.54% | 1.25% | 0.88% | 2.46% |
Analysis: The RS-Comm standard shows the highest purity with minimal impurities, as expected for a certified material. The RS-InHouse batch also demonstrates high purity, making it a strong candidate for a reference standard.[13] The RM-Synth material, with over 2% impurities, is unsuitable for quantitative use but may be acceptable for simple identification purposes in early research.[4]
3.3. Identity Confirmation
Structural confirmation is non-negotiable. We used Mass Spectrometry (MS) for molecular weight verification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
-
Mass Spectrometry (ESI+): All three samples showed a primary ion at m/z 294.1104 [M+H]+, consistent with the theoretical exact mass of C18H19NS.
-
¹H NMR Spectroscopy: The spectra for RS-Comm and RS-InHouse were identical and matched the expected structure, showing characteristic signals for the phenyl, thiophene, and aniline protons. The spectrum for RM-Synth showed the correct primary signals but also contained additional, unidentified peaks corresponding to the impurities detected by HPLC.
3.4. Potency Assignment by Mass Balance
For a primary standard, purity determined by chromatography alone is insufficient. A potency value, which accounts for all components of the material (organic impurities, water, residual solvents, inorganic residues), must be assigned.[14][15] The mass balance approach is a robust method for this purpose.[16]
Potency (%) = (100% - % Organic Impurities) x (100% - % Water - % Residual Solvents - % ROI) / 100
Experimental Protocol: Component Analysis for Mass Balance
-
Organic Impurities: Determined by the HPLC area % method described above (Section 3.2).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC) per USP <467>.
-
Residue on Ignition (ROI): Determined by sulfated ash test per USP <281>.
Mass Balance Potency Calculation for RS-InHouse
| Component | Method | Result |
| Chromatographic Purity | HPLC-UV | 99.85% |
| Water Content | Karl Fischer | 0.22% |
| Residual Solvents | Headspace GC | 0.08% (Acetone) |
| Residue on Ignition | USP <281> | 0.03% |
| Calculated Potency | Mass Balance | 99.52% |
Calculation: (100% - (100% - 99.85%)) x (100% - 0.22% - 0.08% - 0.03%) / 100 = 99.85% x 99.67% / 100 = 99.52%
This calculated potency of 99.52% is the value that must be used in all quantitative calculations (e.g., sample assays) when using the RS-InHouse standard. The RS-Comm standard came with a Certificate of Analysis stating a potency of 99.8%, determined by a similar mass balance approach.
An alternative, and increasingly popular, primary method for potency determination is Quantitative NMR (qNMR).[17][18][19] qNMR is a powerful technique as it is a primary ratio method that does not require a reference standard of the same compound for quantification.[20][21]
Decision Guide: Selecting the Appropriate Standard
The choice of reference standard is context-dependent, balancing regulatory requirements, analytical needs, and resource availability.
Caption: Decision matrix for selecting a reference standard.
-
For GMP-regulated quantitative analysis (Assay, Impurities): A traceable secondary standard (RS-Comm ) or a fully qualified in-house primary standard (RS-InHouse ) is mandatory. For pivotal studies or regulatory filings, a primary standard is preferred.[4]
-
For early-stage R&D or qualitative use (e.g., peak identification): A well-characterized research material (RM-Synth ) may be sufficient, provided its identity is confirmed and its impurity profile is understood.
Conclusion
The selection and qualification of a reference standard for a novel compound like this compound is a foundational activity in pharmaceutical development. While commercially available, traceable secondary standards offer convenience and reliability for routine use, the ability to qualify an in-house primary standard provides ultimate control and is essential when commercial options are unavailable. The experimental data presented herein demonstrates that a rigorous analytical characterization, culminating in a potency assignment via the mass balance method, is required to establish a material as a true reference standard. By following a logical, risk-based approach to standard selection, researchers and developers can ensure the generation of high-quality, defensible analytical data throughout a drug's lifecycle.
References
- EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.
- Bruker. (n.d.). Quantitative NMR Assays (qNMR).
- PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- PubMed. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis.
- Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- CPHI Online. (n.d.). Ph. Eur. Reference Standards | EDQM.
- LGC Standards. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
- Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
- News-Medical.Net. (2025, November 28). qNMR for Potency Determination - PotencyMR from Bruker.
- MilliporeSigma. (n.d.). USP Compendial Reference Standards.
- SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Eurofins. (n.d.). Reference Standards & Materials – Simplifying Your Laboratory Work.
- Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
- US Pharmacopeia (USP). (n.d.). Quality Standards.
- Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
- Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
- ResearchGate. (2018, January 10). (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- PMC. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics.
- Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- IntuitionLabs.ai. (2026, February 13). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
- EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
- LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
- ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry.
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
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- 15. researchgate.net [researchgate.net]
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- 17. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 18. m.youtube.com [m.youtube.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. news-medical.net [news-medical.net]
Distinguishing N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline from structural isomers
This guide outlines the analytical framework for distinguishing
Part 1: Structural Landscape & Isomer Definition
To scientifically distinguish the target, we must first define the competitive landscape. The molecular formula C
| Compound Label | Chemical Name | Structural Key Feature |
| Target (A) | Thiophene at C1 (Chiral Center); Phenyl at C2 (Tail). | |
| Isomer (B) | Phenyl at C1 (Chiral Center); Thiophene at C2 (Tail). | |
| Isomer (C) | 3-Thienyl isomer at C1. |
Decision Tree for Identification
The following logic flow illustrates the analytical hierarchy required to confirm identity.
Figure 1: Analytical workflow for distinguishing the target scaffold from regioisomers.
Part 2: Mass Spectrometry (The Primary Screen)
Mass spectrometry (MS) provides the fastest and most definitive differentiation between the Target (A) and Isomer (B) due to the dominance of
Mechanism of Differentiation
In electron ionization (EI) or collision-induced dissociation (CID), the bond between the
-
Target Compound A Fragmentation:
-
Structure: Thiophene-CH(NHPh)-CH
-Ph -
Cleavage: Loss of the benzyl radical (
CH Ph, mass 91). -
Detected Ion: [Thiophene-CH=NHPh]
-
Calculation: MW (279) - Benzyl (91) = m/z 188 .
-
-
Isomer B (Ring Swap) Fragmentation:
-
Structure: Ph-CH(NHPh)-CH
-Thiophene -
Cleavage: Loss of the thiophenylmethyl radical (
CH -Thiophene, mass 97). -
Detected Ion: [Ph-CH=NHPh]
-
Calculation: MW (279) - Thiophenylmethyl (97) = m/z 182 .
-
Experimental Insight: If your mass spectrum shows a base peak at m/z 188 , the thiophene ring is attached to the chiral center (C1). If the base peak is m/z 182 , the phenyl ring is at C1. This is a binary, non-ambiguous test.
Figure 2: Fragmentation pathways illustrating the mass shift caused by regioisomerism.
Part 3: NMR Spectroscopy (Structural Confirmation)
While MS confirms the position of the rings, NMR is required to distinguish the type of thiophene linkage (2-yl vs. 3-yl) and validate the full structure.
Protocol: 1H NMR Analysis
Solvent: DMSO-
1. The "Fingerprint" Region (6.8 – 7.4 ppm):
-
Target (2-yl): The thiophene ring protons appear as three distinct multiplets.
-
H-3 (dd, ~7.0 ppm): Coupled to H-4 and H-5.
-
H-5 (dd, ~7.2 ppm): Often the most downfield thiophene signal due to sulfur proximity.
-
H-4 (dd, ~6.9 ppm): The "middle" proton.
-
-
Isomer C (3-yl): The symmetry changes. H-2 is a singlet-like doublet (isolated between S and C3). This "singlet" around 7.2-7.4 ppm is diagnostic for 3-substituted thiophenes.
2. The Chiral Center (Methine C1-H):
-
Target: The methine proton is adjacent to the electron-rich thiophene ring. Expect a quartet/multiplet at
4.8 – 5.1 ppm . -
Isomer B (Phenyl at C1): The methine is adjacent to a phenyl ring. Phenyl is less electron-donating by resonance than thiophene but has a stronger ring current. The shift typically moves downfield slightly compared to the thiophene analog, but this is subtle. Reliance on MS is safer for this distinction.
Protocol: HMBC (Heteronuclear Multiple Bond Correlation)
This is the "Trustworthiness" step. You must prove the N-atom is attached to the same carbon as the thiophene.
-
Experiment: Set up a standard gradient HMBC.
-
Look for: Correlation from the Methine proton (C1-H).
-
Target Result: C1-H should show strong
correlations to:-
Thiophene C2/C3: Confirming thiophene attachment.
-
Aniline C-ipso: Confirming nitrogen attachment.
-
Methylene C2: Confirming the ethyl backbone.
-
-
Differentiation: If C1-H correlates to Phenyl carbons (C1'/C2') instead of Thiophene carbons, you have Isomer B.
Part 4: Summary Comparison Table
| Feature | Target (A) | Isomer B (Ring Swap) | Isomer C (3-Thienyl) |
| Structure | Thiophene at C1 | Phenyl at C1 | 3-Thienyl at C1 |
| MS Base Peak | m/z 188 | m/z 182 | m/z 188 |
| 1H NMR (Aromatic) | 3 Thiophene H's (AMX system) | 5 Phenyl H's (Multiplet) | H-2 appears as singlet-like |
| HMBC (C1-H) | Correlates to Thiophene C2 | Correlates to Phenyl C1 | Correlates to Thiophene C3 |
| Retention Time (RP-HPLC) | Intermediate | Often slightly later (more lipophilic) | Similar to Target |
Part 5: Experimental Protocols
Sample Preparation for GC-MS
-
Solvent: Methanol (LC-MS grade).
-
Concentration: 100 µg/mL.
-
Derivatization: Not strictly necessary, but trifluoroacetylation (TFA) can improve peak shape.
-
Protocol: Add 50 µL TFA anhydride (TFAA) to dried residue; incubate at 60°C for 20 min.
-
Result: Target MW shifts to 375 (279 + 96). Base peak shifts to m/z 284 (188 + 96).
-
NMR Setup
-
Instrument: 400 MHz or higher.
-
Pulse Sequence:
-
1H: zg30 (30° pulse) to ensure accurate integration.
-
HMBC: hmbcgpndqf (Gradient selected, magnitude mode). Optimize for long-range coupling (
Hz).
-
-
Processing: Apply 0.3 Hz line broadening (LB) for 1H to resolve thiophene couplings.
References
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019).[1] Analysis of the Fragmentation of New-Type Phenethylamine Derivatives from the NBOMe and NBF Groups. Problems of Forensic Sciences. Link
-
Sigma-Aldrich. (n.d.). N-Ethylaniline Product Specification and Spectral Data. Link
-
PubChem. (2024).[2] 2-(2-Phenylethylamino)-1-thiophen-2-ylethanone Compound Summary. National Library of Medicine. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for -cleavage mechanisms).
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Link
Sources
- 1. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 2. 2-(2-Phenylethylamino)-1-thiophen-2-ylethanone | C14H15NOS | CID 82102109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
